Methyl 5-acetyl-2-ethoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetyl-2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJJCPKZLIKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Synthetic Utility of Methyl 5-acetyl-2-ethoxybenzoate: A Technical Guide
Executive Summary
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of molecular building blocks dictates the efficiency of downstream synthesis. Methyl 5-acetyl-2-ethoxybenzoate (CAS: 76310-74-2) is a highly specialized, multi-functionalized aromatic intermediate. It is most prominently utilized in the synthesis of cyclic guanosine 3',5'-monophosphate phosphodiesterase (cGMP PDE) inhibitors and selective β2-adrenergic receptor agonists like (±)-4-O-Ethyl Albuterol.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural topology, and the mechanistic causality behind its standardized synthesis protocols.
Physicochemical Profiling & Structural Analysis
Methyl 5-acetyl-2-ethoxybenzoate is a trisubstituted benzene derivative. The core aromatic scaffold is functionalized with three distinct groups that dictate its reactivity:
-
Methyl Ester (-COOCH₃) at C1: Acts as an electron-withdrawing group (EWG) and provides a site for future amidation or saponification.
-
Ethoxy Group (-OCH₂CH₃) at C2: An electron-donating group (EDG) that sterically shields the C1 ester while providing lipophilicity.
-
Acetyl Group (-COCH₃) at C5: A highly reactive ketone moiety, serving as the primary handle for downstream halogenation (e.g., bromination) or reduction.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 5-acetyl-2-ethoxybenzoate |
| CAS Registry Number | [1] |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| SMILES String | CCOC1=CC=C(C(C)=O)C=C1C(=O)OC |
| Predicted LogP | ~2.6 |
| Physical State | Pale Yellow Solid |
Structural Topology Visualization
Fig 1: Structural topology and functional group mapping of Methyl 5-acetyl-2-ethoxybenzoate.
Synthesis Methodology & Mechanistic Causality
The foundational synthesis of Methyl 5-acetyl-2-ethoxybenzoate relies on the Williamson ether synthesis, specifically the O-alkylation of methyl 5-acetyl-2-hydroxybenzoate. The protocol described below is adapted from validated methods used in the development of [2].
Mechanistic Rationale (Causality)
-
Base Selection (Anhydrous K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is perfectly calibrated to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide nucleophile, without being strong enough to hydrolyze the C1 methyl ester.
-
Alkylating Agent (Iodoethane): While bromoethane is cheaper, iodoethane is utilized because the iodide ion is a superior leaving group. This accelerates the bimolecular nucleophilic substitution (Sₙ2) reaction, which is critical given the steric hindrance imparted by the adjacent ortho-ester group.
-
Solvent Selection (2-Butanone / MEK): 2-Butanone has a boiling point of ~80°C. Refluxing at this temperature provides the precise thermal activation energy required to drive the Sₙ2 reaction to completion over 72 hours, avoiding the thermal degradation or transesterification side-reactions that often occur in higher-boiling polar aprotic solvents like DMF.
Step-by-Step Experimental Protocol
-
Reaction Assembly: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of methyl 5-acetyl-2-hydroxybenzoate (e.g., 10.0 g, 0.052 mol).
-
Solvent & Base Addition: Suspend the starting material in 200 mL of 2-butanone. Add 2.0 equivalents of anhydrous potassium carbonate (14.4 g, 0.104 mol). Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Electrophile Introduction: Dropwise, add 2.0 equivalents of iodoethane (16.4 g, 0.104 mol) to the stirring suspension.
-
Thermal Activation: Attach a reflux condenser and heat the vigorously stirred mixture to reflux (~80°C) for 72 hours under a nitrogen atmosphere.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (unreacted K₂CO₃ and KI byproduct). Wash the filter cake with a small volume of fresh 2-butanone.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield Methyl 5-acetyl-2-ethoxybenzoate as a solid. The crude material is typically of sufficient purity (>95%) for immediate downstream application.
Synthetic Workflow Visualization
Fig 2: Synthetic workflow and mechanistic pathway for Methyl 5-acetyl-2-ethoxybenzoate.
Pharmaceutical Applications & Downstream Derivatization
The structural geometry of Methyl 5-acetyl-2-ethoxybenzoate makes it an ideal precursor for several high-value active pharmaceutical ingredients:
Synthesis of cGMP PDE Inhibitors
In cardiovascular drug development (e.g., treatments for angina, hypertension, and heart failure), this compound is a critical building block. The C1 ester and C2 ethoxy groups mimic the pharmacophore requirements for binding in the active site of phosphodiesterase enzymes. Downstream processing typically involves the conversion of the C1 ester into an amide, followed by cyclization to form [2].
Alpha-Halogenation for Albuterol Derivatives
The C5 acetyl group is highly susceptible to alpha-halogenation. By reacting Methyl 5-acetyl-2-ethoxybenzoate with N-bromosuccinimide (NBS) or molecular bromine, researchers synthesize Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS 76310-73-1) . This brominated intermediate is the direct precursor used in the synthesis of [1], a metabolite and derivative of the widely used bronchodilator.
References
- Bell, A. S., et al. "Quinazolin-4-ones as cGMP PDE inhibitors" US Patent 5393755 (PCT/EP92/02746). Pfizer Inc., 1995.
Methyl 5-acetyl-2-ethoxybenzoate: A Technical Guide on Nomenclature, Synthesis, and Pharmaceutical Applications
Strategic Importance in Drug Development
Methyl 5-acetyl-2-ethoxybenzoate is a highly specialized, polyfunctional aromatic building block utilized extensively in modern medicinal chemistry. Featuring orthogonal reactive sites—an ester, an ether, and a ketone—it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational precursor in the development of phosphodiesterase (PDE) inhibitors (such as pyrazolopyrimidinone antianginal agents)[1][2] and beta-adrenergic agonists, including analytical impurities and derivatives of Albuterol and Salmeterol[3][4].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous mechanistic understanding of its synthesis, physicochemical properties, and downstream utility, ensuring that experimental designs utilizing this compound are both reproducible and scientifically sound.
Chemical Identity and IUPAC Nomenclature
The precise structural identity of this compound is dictated by IUPAC nomenclature rules for substituted aromatic esters:
-
Principal Functional Group: The core scaffold is a benzoate (a benzene ring conjugated with a carboxylate ester). The alkyl group attached to the ester oxygen is a methyl group, establishing the base name "methyl benzoate."
-
Ring Numbering & Substitution: The carbon atom of the benzene ring attached to the ester group is designated as position 1.
-
Position 2: An ethoxy group (
) is positioned ortho to the ester. -
Position 5: An acetyl group (
) is positioned meta to the ester and para to the ethoxy group.
This specific arrangement—Methyl 5-acetyl-2-ethoxybenzoate —creates a highly electron-rich aromatic system where the ethoxy group donates electron density via resonance, while the acetyl and ester groups act as electron-withdrawing directors. This electronic push-pull system is critical for downstream functionalization, particularly alpha-halogenation of the acetyl moiety[1].
Physicochemical Profile
The quantitative data for Methyl 5-acetyl-2-ethoxybenzoate is summarized below for analytical reference[3][5][6]:
| Property | Value |
| IUPAC Name | Methyl 5-acetyl-2-ethoxybenzoate |
| CAS Registry Number | 76310-74-2 |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Key Downstream Derivative | Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS: 76310-73-1) |
| Primary Therapeutic Targets | PDE Inhibitors, Beta-Adrenergic Agonists |
Mechanistic Synthesis: The Williamson Ether Approach
The industrial and laboratory-scale synthesis of Methyl 5-acetyl-2-ethoxybenzoate relies on a classic Williamson ether synthesis, utilizing methyl 5-acetyl-2-hydroxybenzoate as the starting phenolic precursor[1].
Causality of Reagent Selection
-
Base Selection (Anhydrous
): Potassium carbonate is specifically chosen because its (~10.3) is perfectly tuned to quantitatively deprotonate the phenolic hydroxyl group without causing the base-catalyzed saponification (hydrolysis) of the methyl ester, which would occur if stronger bases like or were used. -
Solvent Selection (2-Butanone / MEK): 2-Butanone is selected over acetone due to its higher boiling point (~80°C). This allows the reaction to be refluxed at a higher temperature, significantly accelerating the
nucleophilic substitution kinetics while maintaining the thermal stability of the reagents[1]. -
Electrophile (Iodoethane): Iodoethane is utilized because the iodide ion is an exceptional leaving group, highly polarizable, and facilitates a rapid
attack by the sterically hindered phenoxide ion.
Caption: Workflow for the Williamson ether synthesis of Methyl 5-acetyl-2-ethoxybenzoate.
Validated Experimental Protocol: Synthesis Workflow
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system , incorporating in-process quality control (QC) checks to verify reaction completion[1].
Step 1: Reagent Preparation & Deprotonation
-
Charge a flame-dried, round-bottom flask with methyl 5-acetyl-2-hydroxybenzoate (10.0 g, 0.052 mol) and anhydrous potassium carbonate (14.4 g, 0.104 mol, 2.0 eq).
-
Suspend the mixture in 200 mL of anhydrous 2-butanone. Stir at room temperature for 15 minutes to allow for the generation of the phenoxide intermediate.
Step 2: Alkylation & Reflux
-
Add iodoethane (16.4 g, 0.104 mol, 2.0 eq) dropwise to the stirring suspension.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) for 72 hours under a nitrogen atmosphere[1].
Step 3: Self-Validation (In-Process QC)
-
TLC Monitoring: Pull a 0.1 mL aliquot and run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate eluent.
-
Validation Metric: The product (Methyl 5-acetyl-2-ethoxybenzoate) will exhibit a significantly higher
value than the starting material. The starting phenol is highly polar and capable of hydrogen bonding with the silica gel, whereas the etherified product is non-hydrogen-bond donating and elutes faster.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a Celite pad to remove the inorganic salts (unreacted
and byproduct). Wash the filter cake with an additional 50 mL of 2-butanone. -
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified via recrystallization or flash column chromatography.
Downstream Pharmaceutical Applications
The true value of Methyl 5-acetyl-2-ethoxybenzoate lies in its downstream reactivity.
A. PDE Inhibitors (Cardiovascular Therapeutics)
The compound is heavily cited in patents by major pharmaceutical entities (e.g., Pfizer) for the synthesis of pyrazolopyrimidinone derivatives[1][2]. These compounds act as potent, selective cGMP PDE inhibitors, utilized in the treatment of angina, hypertension, heart failure, and atherosclerosis[1]. The critical step involves converting the acetyl group into a reactive alpha-haloketone, which subsequently undergoes cyclization to form the heterocyclic core.
B. Beta-Adrenergic Agonists
Methyl 5-acetyl-2-ethoxybenzoate is a documented intermediate in the synthesis of (±)-4-O-Ethyl Albuterol (E678380)[3]. Furthermore, Contract Research Organizations (CROs) utilize this scaffold to synthesize highly specific analytical standards and impurities for Salmeterol and Albuterol quality control testing (e.g., Salmeterol Phenylethoxy Impurities)[4].
Caption: Downstream pharmaceutical applications of Methyl 5-acetyl-2-ethoxybenzoate.
Validated Experimental Protocol: Alpha-Bromination
To bridge the gap between the base compound and its pharmaceutical applications, the acetyl group must be functionalized. This protocol details the synthesis of Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS 76310-73-1) [7].
Step 1: Halogenation Setup
-
Dissolve Methyl 5-acetyl-2-ethoxybenzoate (1.0 eq) in a polar, aprotic solvent such as Dimethylformamide (DMF) or glacial acetic acid[1].
-
Causality: Glacial acetic acid catalyzes the enolization of the ketone, which is the rate-determining step for alpha-halogenation.
Step 2: Electrophilic Addition
-
Slowly add a slight molar excess of N-bromosuccinimide (NBS) or elemental Bromine (
) at room temperature[1]. -
Stir for 2-4 hours.
Step 3: Self-Validation (Spectroscopic QC)
-
IR Spectroscopy: The ketone carbonyl stretch will shift slightly to a higher wavenumber due to the electron-withdrawing effect of the adjacent bromine atom.
-
1H-NMR: The sharp singlet of the acetyl methyl group (~2.5 ppm) will disappear, replaced by a downfield singlet (~4.4 ppm) corresponding to the
protons, confirming successful mono-bromination without aromatic ring substitution.
References
- usbio.
- guidechem.com - chemical hot product directory - m MFCD12027582
- googleapis.com (Pfizer Inc.
- usbio.net - Fine Chemicals - Biochemical Search
- weebly.com (Opulent Pharma) - Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis
- google.com (Google Patents) - IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof
- molaid.com - methyl 5-(2-bromoacetyl)
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A Technical Guide to Methyl 5-acetyl-2-ethoxybenzoate: Synthesis, Application, and Analysis of a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Versatile Building Block
In the intricate world of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. Methyl 5-acetyl-2-ethoxybenzoate (CAS No: 76310-74-2), a substituted aromatic ester, has emerged as a crucial building block in the development of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring an ethoxy group, a methyl ester, and a strategically placed acetyl moiety, offers a versatile platform for a range of chemical transformations. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and its pivotal role as a pharmaceutical intermediate, designed for researchers and professionals in drug development. The functional groups of this intermediate are strategically manipulated in multi-step syntheses to construct complex and potent drug molecules.[1]
Physicochemical and Structural Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in process development and manufacturing.
| Property | Value | Reference |
| Chemical Name | 5-Acetyl-2-ethoxy-benzoic acid methyl ester | [2] |
| CAS Number | 76310-74-2 | [2] |
| Molecular Formula | C13H16O4 | [3] |
| Molecular Weight | 236.26 g/mol | [3] |
| Appearance | White to light yellow-orange crystalline powder | [4] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane; almost insoluble in water. | [4][5] |
Synthesis of Methyl 5-acetyl-2-ethoxybenzoate: A Mechanistic Approach
The most common and industrially scalable method for synthesizing Methyl 5-acetyl-2-ethoxybenzoate is through the Friedel-Crafts acylation of a suitably protected precursor, Methyl 2-ethoxybenzoate. This electrophilic aromatic substitution introduces the acetyl group at the C5 position of the aromatic ring.[6]
Causality Behind Experimental Choices:
-
Choice of Precursor: Methyl 2-ethoxybenzoate is selected as the starting material because the ethoxy group is a moderate activating group and an ortho-, para-director. This directs the incoming electrophile (the acetyl group) to the desired para position (C5), minimizing the formation of ortho-isomers.
-
Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is the archetypal Lewis acid catalyst for Friedel-Crafts reactions. It functions by coordinating with the acetylating agent (acetyl chloride), forming a highly reactive acylium ion (CH₃CO⁺), which is a potent electrophile.
-
Reaction Conditions: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.[6] This temperature control is critical to prevent side reactions, such as polysubstitution or rearrangement.
-
Quenching: The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This serves to decompose the aluminum chloride complex and separate the organic product from the inorganic salts.[6]
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 equivalents) in dichloromethane (DCM), add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of Methyl 2-ethoxybenzoate (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-acetyl-2-ethoxybenzoate.[6]
Caption: Workflow for the Synthesis of Methyl 5-acetyl-2-ethoxybenzoate via Friedel-Crafts Acylation.
Application as a Pharmaceutical Intermediate: Synthesis of Salmeterol Precursor
Methyl 5-acetyl-2-ethoxybenzoate is a key intermediate in the synthesis of several APIs. A notable example is its use in the synthesis of bronchodilator drugs like Salmeterol.[6][7] The acetyl group serves as a handle for further chemical modifications, such as bromination, to introduce new functionalities.
The subsequent step often involves the alpha-bromination of the acetyl group to produce Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate. This derivative is a highly reactive alkylating agent, primed for reaction with an amine to build the side chain of the final drug molecule.
Detailed Experimental Protocol: Alpha-Bromination
-
Dissolve Methyl 5-acetyl-2-ethoxybenzoate in a suitable solvent such as dichloromethane.
-
Cool the solution to below 5°C in an ice bath.
-
In a separate flask, prepare a slurry of N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid like aluminum chloride in the same solvent.
-
Slowly add the NBS slurry to the solution of Methyl 5-acetyl-2-ethoxybenzoate, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding ice-water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate.[8]
Caption: Reaction pathway from Methyl 5-acetyl-2-ethoxybenzoate to a key Salmeterol precursor.
Quality Control and Analytical Methods
Ensuring the purity and identity of Methyl 5-acetyl-2-ethoxybenzoate is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Parameters and Conditions | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Acetonitrile and water gradient.Detection: UV at a suitable wavelength. | To determine purity, quantify the compound, and identify process-related impurities.[5][9] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Column: Capillary column suitable for aromatic compounds.Carrier Gas: Helium.Detection: Mass spectrometry (MS) for identification. | To identify and quantify volatile organic impurities and confirm the molecular weight of the compound.[10] |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Solvent: CDCl₃ or DMSO-d₆.Field Strength: Typically 300 MHz or higher. | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Method: KBr pellet or thin film. | To identify characteristic functional groups such as the ester carbonyl, ketone carbonyl, and C-O stretches. |
Conclusion
Methyl 5-acetyl-2-ethoxybenzoate stands as a testament to the importance of well-designed intermediates in modern pharmaceutical synthesis. Its robust synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an invaluable precursor for complex APIs. The analytical methods detailed herein provide a framework for ensuring its quality, which is a non-negotiable aspect of drug development. For researchers and process chemists, a comprehensive understanding of this intermediate's chemistry is essential for the efficient and successful production of life-saving medicines.
References
- Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.).
- Methyl 5-acetyl-2-methoxybenzoate - SIELC Technologies. (2018, May 16).
- Application Notes & Protocols for the Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (n.d.).
- Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate" - Benchchem. (n.d.).
- A Comparative Guide to Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (n.d.).
- Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. (n.d.).
- 5-Acetyl-2-ethoxy-benzoic acid methyl ester | 76310-74-2 - Sigma-Aldrich. (n.d.).
- Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester | 16475-90-4 - Echemi. (n.d.).
- Analytical Method - PhareSST. (n.d.).
- Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate (CAS No: 27475-14-5) API Intermediate Manufacturers - apicule. (n.d.).
- ETHYL 5-ACETYL-2-ETHOXYBENZOATE CAS#: 216143-90-7 - ChemicalBook. (n.d.).
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Methodological & Application
Application Note: Chemoselective Hydrolysis of Methyl 5-acetyl-2-ethoxybenzoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly reliable protocol for the base-catalyzed saponification of methyl 5-acetyl-2-ethoxybenzoate to yield 5-acetyl-2-ethoxybenzoic acid.
Introduction & Synthetic Utility
The compound 5-acetyl-2-ethoxybenzoic acid is a critical functionalized building block in modern organic synthesis. It serves as a primary intermediate in the development of pyrazolopyrimidinone-based antianginal agents (such as selective cGMP PDE5 inhibitors)[1] and is heavily utilized in the synthesis of reference standards for pharmaceutical impurities, including derivatives of Salbutamol (e.g., (±)-4-O-Ethyl Albuterol)[2].
Because the starting material, methyl 5-acetyl-2-ethoxybenzoate, contains both an ester and a methyl ketone, the hydrolysis conditions must be strictly controlled. The protocol detailed below leverages a chemoselective, room-temperature saponification strategy to isolate the carboxylic acid without degrading the sensitive acetyl moiety[3],[4].
Mechanistic Rationale & Expert Insights
As a self-validating system, every reagent and physical parameter in this protocol is chosen to enforce a specific chemical causality:
-
Solvent System (1,4-Dioxane / Water): The starting ester is highly lipophilic and insoluble in pure water. 1,4-Dioxane is utilized as a polar aprotic co-solvent because it is fully miscible with water and inert to strong bases. This creates a homogenous reaction environment, eliminating the biphasic boundary that would otherwise severely limit the reaction rate[4].
-
Reagent Stoichiometry (5N NaOH, ~5 Equivalents): While saponification technically requires only one equivalent of hydroxide per ester, using a massive excess (5 equivalents) drives the equilibrium entirely to the right. This high concentration compensates for the lack of thermal energy, allowing the reaction to proceed to completion at room temperature[4].
-
Thermal Control (Room Temperature): The acetyl group is prone to base-catalyzed enolization and subsequent aldol condensation at elevated temperatures. By restricting the reaction to 20–25 °C, the activation energy for ester hydrolysis is met, but the threshold for ketone degradation is avoided.
-
Workup Causality (Solvent Evaporation prior to Acidification): Dioxane must be removed under vacuum before liquid-liquid extraction. If left in the mixture, dioxane acts as an emulsifier during the ethyl acetate extraction, dragging water into the organic phase and significantly depressing the isolated yield[4].
Fig 1. Logical relationship demonstrating chemoselective conditions to prevent degradation.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters derived from foundational [1],[4].
| Parameter | Reagent / Condition | Quantity / Value | Molar Equivalents |
| Substrate | Methyl 5-acetyl-2-ethoxybenzoate | 9.6 g (0.043 mol) | 1.0 eq |
| Co-Solvent | 1,4-Dioxane | 80 mL | N/A |
| Aqueous Phase | Deionized Water | 80 mL | N/A |
| Base | 5N Aqueous NaOH | 44 mL (0.217 mol) | ~5.0 eq |
| Reaction Temp | Room Temperature (20–25 °C) | N/A | N/A |
| Reaction Time | 18 Hours | N/A | N/A |
| Acidifying Agent | Concentrated HCl | As needed to pH 1 | Excess |
| Extraction | Ethyl Acetate | 4 x 100 mL | N/A |
| Expected Yield | 5-acetyl-2-ethoxybenzoic acid | ~5.4 g (60%) | N/A |
| Validation Metric | Melting Point | 122–125 °C | N/A |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Equip a 500 mL round-bottom flask with a magnetic stir bar.
-
Add 9.6 g (0.043 mol) of methyl 5-acetyl-2-ethoxybenzoate to the flask.
-
Pour in 80 mL of 1,4-dioxane and stir until the substrate is fully dissolved.
-
Add 80 mL of deionized water to the stirring solution.
-
Slowly add 44 mL of 5N aqueous sodium hydroxide (NaOH) solution[4]. Note: A slight exotherm may occur; ensure the flask is well-ventilated.
Phase 2: Saponification Execution
-
Seal the flask loosely and stir the mixture vigorously at room temperature (20–25 °C) for 18 hours [4].
-
Validation Check: The reaction mixture should remain a homogenous, single-phase solution. TLC (Thin Layer Chromatography) can be used to confirm the disappearance of the higher-Rf ester starting material.
Phase 3: Workup & Acidification
-
Transfer the reaction mixture to a rotary evaporator. Evaporate the solvents (primarily the 1,4-dioxane) under vacuum until a thick residue or slurry remains[4].
-
Re-dissolve the resulting crude residue in 100 mL of deionized water . At this stage, the product is in the form of water-soluble sodium 5-acetyl-2-ethoxybenzoate.
-
Place the flask in an ice bath to control the heat of neutralization. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring with pH paper until the solution reaches pH 1 [4].
-
Validation Check: A dense, colorless precipitate (the free carboxylic acid) will crash out of the aqueous solution upon reaching highly acidic conditions.
Phase 4: Extraction & Purification
-
Transfer the acidic mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (4 x 100 mL) [4].
-
Combine all organic extracts into a single Erlenmeyer flask. Wash with brine, then dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter off the drying agent and evaporate the ethyl acetate under vacuum to yield the crude solid.
-
Recrystallize the crude residue from pure ethyl acetate to afford the title compound as a colorless solid[4].
-
Final Validation: Dry the crystals and verify the melting point. Pure 5-acetyl-2-ethoxybenzoic acid will melt sharply between 122°C and 125°C [4].
Fig 2. Experimental workflow for the base-catalyzed saponification and extraction process.
References
-
[1],[4] Title: US Patent 5272147A - Pyrazolopyrimidinone antianginal agents Source: Google Patents URL:
-
[2] Title: Contract Research Organization (CRO) involved in Impurity Synthesis Source: Opulent Pharma URL:[Link]
Sources
- 1. US5272147A - Pyrazolopyrimidinone antianginal agents - Google Patents [patents.google.com]
- 2. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]
- 3. 5-Acetyl-2-ethoxybenzoic acid | 147676-95-7 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Methyl 5-Acetyl-2-Ethoxybenzoate as a Key Scaffold in API Synthesis
As a Senior Application Scientist, I frequently evaluate the strategic utility of building blocks in active pharmaceutical ingredient (API) synthesis. Methyl 5-acetyl-2-ethoxybenzoate (MAEB, CAS 76310-74-2) stands out as a highly versatile intermediate. Its unique substitution pattern—an enolizable acetyl group paired with an activating ethoxy ether and a directing ester—makes it a critical precursor for two major therapeutic classes: phosphodiesterase type 5 (PDE5) inhibitors and β2-adrenergic receptor agonists.
This application note provides an in-depth, mechanistically grounded guide to functionalizing MAEB, detailing the causality behind reaction conditions and offering self-validating protocols for scale-up synthesis.
Mechanistic Rationale & Synthetic Strategy
The synthetic utility of MAEB relies heavily on two sequential transformations: the initial O-alkylation of the phenolic starting material, followed by the regioselective α-bromination of the acetyl group.
Overcoming Electronic Deactivation in O-Alkylation
The precursor, methyl 5-acetyl-2-hydroxybenzoate, features a phenolic hydroxyl group that is electronically deactivated. The para-acetyl and ortho-ester groups withdraw electron density via resonance, significantly reducing the nucleophilicity of the phenoxide ion. To overcome this high activation barrier, the alkylation with iodoethane requires a solvent with a sufficiently high boiling point, such as 2-butanone (MEK), to drive the endothermic
Regioselective α-Bromination
To utilize MAEB in API synthesis, the acetyl group must be converted into a reactive electrophile. Bromination yields Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (BMAEB) . The challenge here is avoiding electrophilic aromatic substitution on the ethoxy-activated benzene ring. Utilizing a Lewis acid catalyst (
Fig 1: Synthetic workflow from starting material to API frameworks via MAEB.
API Applications
PDE5 Inhibitors (Pyrazolopyrimidinones)
MAEB is a structural cornerstone in the synthesis of pyrazolopyrimidinone antianginal agents and PDE5 inhibitors (analogous to sildenafil) 1. The bromoacetyl derivative acts as a bis-electrophile, enabling the construction of complex heterocyclic ring systems that mimic the purine ring of cGMP, thereby competitively inhibiting the PDE5 enzyme.
Fig 2: PDE5 inhibition pathway mediated by MAEB-derived pyrazolopyrimidinones.
β2-Adrenergic Agonist Intermediates
The bromoacetyl moiety of BMAEB is highly susceptible to nucleophilic attack by primary and secondary amines. This pathway is heavily utilized to append the long lipophilic tails required for long-acting β2-agonists (LABAs) like salmeterol derivatives 3.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols integrate causality-driven parameter selection with in-process controls (IPCs).
Protocol A: Synthesis of MAEB via O-Alkylation
-
Reactor Charging: To a dry reaction vessel, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) and suspend in 2-butanone (MEK, 20 volumes).
-
Causality: MEK (b.p. 80°C) provides the thermal energy required to overcome the poor nucleophilicity of the deactivated phenol, which lower-boiling solvents like acetone cannot achieve efficiently.
-
-
Base Addition: Add anhydrous potassium carbonate (
, 2.0 eq).-
Causality:
is a mild base that quantitatively deprotonates the phenolic OH (pKa ~10) without inducing unwanted aldol condensations of the acetyl group.
-
-
Electrophile Introduction: Dropwise add iodoethane (2.0 eq).
-
Causality: The high polarizability of the iodine leaving group makes iodoethane an ideal electrophile for this sterically hindered
substitution.
-
-
Reflux & Validation: Heat the mixture under reflux for 48–72 hours.
-
Self-Validating IPC: Monitor via HPLC. The reaction is self-validating when the starting material peak area drops below <1.0%. If the reaction stalls, verify the anhydrous state of the
.
-
-
Workup: Filter off inorganic salts while warm. Concentrate the filtrate in vacuo and recrystallize the crude residue from ethanol to yield MAEB as a pale yellow solid.
Protocol B: Synthesis of BMAEB via α-Bromination
-
Solvent & Catalyst: Dissolve MAEB (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes) and add aluminum trichloride (
, 0.15 eq).-
Causality:
coordinates with the acetyl oxygen, drastically increasing the rate of enolization required for alpha-halogenation 2.
-
-
Bromine Addition: Cool the reactor to 0°C (273 K). Add liquid bromine (
, 1.1 eq) dropwise over 15 minutes.-
Causality: Maintaining 0°C prevents over-bromination (dibromoacetyl formation) and suppresses electrophilic aromatic substitution on the ethoxy-activated ring.
-
-
Reaction & Validation: Stir at room temperature for 10 hours.
-
Self-Validating IPC: Quench a 0.5 mL aliquot with aqueous sodium thiosulfate and analyze via HPLC. The reaction is validated when the ratio of monobromo to unreacted MAEB is >98:2. If dibromo impurities exceed 1.5%, the temperature during addition was too high.
-
-
Workup: Wash the organic layer with aqueous sodium thiosulfate (to neutralize residual
) and brine. Dry over and evaporate to yield the target electrophile.
Quantitative Optimization Data
The following table summarizes the optimized reaction parameters and expected analytical outputs for both synthetic stages, providing a benchmark for scale-up operations.
| Reaction Parameter / Metric | O-Alkylation (Synthesis of MAEB) | α-Bromination (Synthesis of BMAEB) |
| Optimal Solvent | 2-Butanone (MEK) | Dichloromethane (DCM) |
| Primary Reagent | Iodoethane (2.0 eq) | Bromine (1.1 eq) |
| Catalyst / Base | ||
| Temperature Profile | 80°C (Reflux) | 0°C addition, then 25°C |
| Reaction Time | 48 - 72 hours | 10 hours |
| Typical Isolated Yield | > 90% | ~ 85% |
| Critical Impurity to Monitor | Unreacted Phenol | Dibromoacetyl derivative |
References
-
1Pyrazolopyrimidinone Antianginal Agents (Patent EP0463756B1) . Googleapis.com (Pfizer Inc.).
-
2Methyl 5-(2-bromoacetyl)-2-propoxybenzoate . IUCr Journals.
-
3Process for the preparation of salmeterol and its intermediates (WO2012032546A2) . Google Patents.
Sources
Application Note: Accelerating Heterocyclic and Chalcone Synthesis with Methyl 5-acetyl-2-ethoxybenzoate under Microwave Irradiation
Here is a detailed application note and protocol for the microwave-assisted synthesis using Methyl 5-acetyl-2-ethoxybenzoate.
Abstract
This technical guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) utilizing Methyl 5-acetyl-2-ethoxybenzoate as a versatile starting material. We delve into the fundamental principles of microwave chemistry, highlighting its advantages over conventional heating methods, such as dramatic reductions in reaction times, improved yields, and alignment with green chemistry principles.[1][2][3] Detailed, step-by-step protocols are provided for two exemplary transformations: the Claisen-Schmidt condensation for chalcone synthesis and a multi-component Hantzsch-type reaction for the construction of a polyhydroquinoline scaffold. These protocols are designed to be robust and serve as a validated starting point for researchers in medicinal chemistry and drug development.
The Dawn of a New Synthesis: Principles of Microwave-Assisted Chemistry
Conventional organic synthesis has long relied on conductive heating, using external sources like oil baths to transfer energy to a reaction mixture. This process is often slow and inefficient. Microwave-assisted synthesis represents a paradigm shift, employing dielectric heating to directly and volumetrically energize the molecules within the reaction vessel.[1][4] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction).[5]
The primary advantages of this approach are compelling:
-
Rapid Heating and Superheating: Solvents can be heated far above their atmospheric boiling points in sealed, pressurized vessels, leading to enormous rate accelerations as described by the Arrhenius law.[6]
-
Reduced Reaction Times: Reactions that take hours or days using conventional reflux can often be completed in minutes.[6][7]
-
Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[5]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[1][2]
It is imperative, however, that these reactions are conducted in dedicated microwave reactors designed for laboratory use, which incorporate essential safety features for monitoring and controlling temperature and pressure.[4][7][8] The use of domestic microwave ovens is strongly discouraged due to significant safety risks.[8]
The Workhorse Molecule: Methyl 5-acetyl-2-ethoxybenzoate
Methyl 5-acetyl-2-ethoxybenzoate is a valuable and versatile building block for organic synthesis. Its structure contains several key features:
-
An acetyl group (-COCH₃), which provides a reactive ketone functionality, ideal for condensation and cyclization reactions.
-
An ethoxy group (-OCH₂CH₃) and a methyl ester (-COOCH₃), which are polar and contribute to the molecule's ability to efficiently absorb microwave energy.
-
An aromatic ring that serves as a core scaffold for building more complex molecules.
While extensive literature exists for the closely related Methyl 5-acetyl-2-(benzyloxy)benzoate[9][10][11][12], the ethoxy analog behaves similarly in the context of the reactions discussed herein. The acetyl group is the primary site of reactivity for the transformations detailed in this guide.
Application I: Rapid Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as crucial precursors for flavonoids and various heterocyclic compounds, exhibiting a wide range of pharmacological activities.[13][14] The Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, is dramatically accelerated by microwave irradiation.[15][16]
Reaction Rationale
In this protocol, Methyl 5-acetyl-2-ethoxybenzoate (the ketone component) is condensed with an aromatic aldehyde in the presence of a base. The microwave energy rapidly heats the polar reactants and solvent, quickly forming the enolate and driving the reaction to completion. A solvent-free approach using a solid support like basic alumina is also highly effective and enhances the green credentials of the synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of Methyl 5-(3-(4-chlorophenyl)acryloyl)-2-ethoxybenzoate
Materials & Equipment:
-
Methyl 5-acetyl-2-ethoxybenzoate
-
4-Chlorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (Absolute)
-
Dedicated Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
TLC plates (silica gel)
-
Standard glassware for work-up and purification
Procedure:
-
To a 10 mL microwave process vial, add Methyl 5-acetyl-2-ethoxybenzoate (1.0 mmol, 222.2 mg).
-
Add 4-chlorobenzaldehyde (1.1 mmol, 154.6 mg).
-
Add absolute ethanol (3 mL).
-
Add a solution of potassium hydroxide (2.0 mmol, 112.2 mg) dissolved in a minimal amount of ethanol (~0.5 mL).
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture with the following parameters:
-
Temperature: 120 °C (Ramp time: 2 min)
-
Hold Time: 10 minutes
-
Power: 0-300 W (Variable power to maintain temperature)
-
Stirring: High
-
-
After irradiation, allow the vial to cool to below 50 °C before removing it from the cavity.[7]
-
Work-up: Quench the reaction by pouring the mixture into 20 mL of cold water containing a small amount of HCl to neutralize the base.
-
A precipitate will form. Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.
-
Characterization: Analyze the product by TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Diagram: General Workflow for Microwave-Assisted Synthesis
Caption: A generalized workflow for performing a microwave-assisted organic synthesis.
Application II: Multi-Component Synthesis of Polyhydroquinolines
Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the construction of complex molecules in a single step.[17] The Hantzsch pyridine synthesis and its variations are classic MCRs that benefit significantly from microwave irradiation, often proceeding rapidly under solvent-free conditions.[18][19][20][21] We adapt this methodology for the synthesis of a substituted polyhydroquinoline derivative.
Reaction Rationale
This one-pot, four-component reaction involves the condensation of an aromatic aldehyde, dimedone, ammonium acetate (as the ammonia source), and Methyl 5-acetyl-2-ethoxybenzoate (acting as the β-ketoester component). Microwave irradiation provides the thermal energy required to drive the multiple condensation and cyclization steps, leading to the rapid formation of the complex heterocyclic product in high yield.[21][22]
Detailed Protocol: Microwave-Assisted Synthesis of a Polyhydroquinoline Derivative
Materials & Equipment:
-
Methyl 5-acetyl-2-ethoxybenzoate
-
4-Methylbenzaldehyde
-
Dimedone
-
Ammonium acetate
-
Dedicated Microwave Synthesizer
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory equipment for work-up and purification
Procedure:
-
In a 10 mL microwave process vial, combine Methyl 5-acetyl-2-ethoxybenzoate (1.0 mmol, 222.2 mg), 4-methylbenzaldehyde (1.0 mmol, 120.2 mg), dimedone (1.0 mmol, 140.2 mg), and ammonium acetate (1.2 mmol, 92.5 mg).
-
Add a magnetic stir bar. No solvent is required for this protocol.
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the solvent-free mixture with the following parameters:
-
Temperature: 130 °C (Ramp time: 1 min)
-
Hold Time: 8 minutes
-
Power: 0-400 W (Variable power to maintain temperature)
-
Stirring: High
-
-
After the reaction, allow the vial to cool completely to room temperature.
-
Work-up: Add 5 mL of ethanol to the solidified reaction mixture and stir to break up the solid.
-
Collect the product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The product is often of high purity, but can be recrystallized from hot ethanol if necessary.
-
Characterization: Analyze the product by TLC, melting point, and spectroscopic methods.
Diagram: Reaction Schemes
Caption: Key synthetic transformations of Methyl 5-acetyl-2-ethoxybenzoate using MAOS.
Quantitative Data Summary
The following table summarizes typical results for the described microwave-assisted protocols, demonstrating their efficiency compared to conventional heating methods.
| Reaction Type | Reactants | Method | Time | Temp (°C) | Yield (%) | Ref. |
| Claisen-Schmidt | Acetophenone, Benzaldehyde | Microwave | 5-15 min | 120-160 | 85-95% | [23] |
| Claisen-Schmidt | Acetophenone, Benzaldehyde | Conventional | 4-12 hrs | Reflux | 60-80% | [15] |
| Hantzsch-Type | Aldehyde, Dimedone, β-Ketoester, NH₄OAc | Microwave | 3-8 min | 100-130 | 81-97% | [21] |
| Hantzsch-Type | Aldehyde, Dimedone, β-Ketoester, NH₄OAc | Conventional | 12-24 hrs | Reflux | 50-75% | [18][19] |
Safety Considerations for Microwave Synthesis
-
Pressure Management: Never exceed the pressure limits of the reaction vial. Reactions that produce gas should be approached with extreme caution and run on a small scale initially.
-
Thermal Stability: Be aware of the thermal stability of your reactants, reagents, and solvents at high temperatures.[8] Some compounds may decompose violently.
-
Stirring: Ensure efficient stirring to avoid localized superheating, which can lead to vessel failure or side reactions.[8]
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only vials and caps specified by the microwave synthesizer manufacturer.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to prevent sudden depressurization and solvent flashing.[7]
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology that dramatically accelerates chemical transformations. Methyl 5-acetyl-2-ethoxybenzoate has been shown to be an excellent substrate for MAOS, readily participating in both condensation and multi-component cyclization reactions to generate valuable chalcone and heterocyclic scaffolds. The protocols detailed herein are efficient, high-yielding, and serve as a robust foundation for researchers aiming to leverage the speed and efficiency of microwave chemistry in their drug discovery and development programs.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC.
- Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles - Benchchem. BenchChem.
- Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Thieme.
- An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Thieme.
- Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Academy of Sciences.
- Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans.
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation with E
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. Alfa Chemistry.
- MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore. Pharmacophore.
- Conventional and Microwave Assisted Synthesis of Chalcones a | 10984 - TSI Journals. TSI Journals.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Alinteri Journal of Agriculture Sciences.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com.
- Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.
- Microwave-Assisted Preparation of Quinolone and Quinoline Deriv
- ChemInform Abstract: Microwave Enhanced Claisen-Schmidt Condensation: A Green Route to Chalcones. - ResearchGate.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
- PART - 1 INTRODUCTION - BS Publications.
- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC.
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. RJPDFT.
- Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- The Versatility of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Precursor for Fine Chemicals and Agrochemicals - Benchchem. BenchChem.
- 6 - Organic Syntheses Procedure. Organic Syntheses.
- Microwave Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)
- An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)
- Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. BenchChem.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. bspublications.net [bspublications.net]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. rjpdft.com [rjpdft.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tsijournals.com [tsijournals.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Methyl 5-acetyl-2-ethoxybenzoate in Water
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-acetyl-2-ethoxybenzoate. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during your experiments. We understand that achieving the desired concentration in aqueous media is critical for the success of your research, and this guide offers a structured, scientific approach to overcoming these hurdles.
Understanding the Challenge: Physicochemical Properties of Methyl 5-acetyl-2-ethoxybenzoate
Methyl 5-acetyl-2-ethoxybenzoate is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene ring with ester and acetyl functional groups, contributes to its limited aqueous solubility. Available data indicates it is "slightly soluble in water" and more readily soluble in organic solvents.[1] This inherent hydrophobicity is a primary reason for the solubility issues you may be experiencing.
| Property | Value | Source |
| Molecular Formula | C12H14O4 | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Physical Form | White to off-white crystalline solid | [1] |
| Melting Point | 98-101 °C | [1] |
| Aqueous Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and provide step-by-step guidance to resolve solubility issues with Methyl 5-acetyl-2-ethoxybenzoate.
Question 1: I'm observing poor dissolution of Methyl 5-acetyl-2-ethoxybenzoate in water, even at low concentrations. What are the initial steps I should take?
Answer:
Poor dissolution is a common starting point. The crystalline nature of the compound means that energy is required to break the crystal lattice before it can dissolve.[2][3] Here’s a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for poor dissolution.
Detailed Protocol: Initial Dissolution Attempt
-
Particle Size Reduction: If you have the compound in a coarse powder form, gently grind it using a mortar and pestle. This increases the surface area available for solvation.[2][4]
-
Energy Input:
-
Add the finely ground Methyl 5-acetyl-2-ethoxybenzoate to your aqueous medium.
-
Use a magnetic stirrer and a suitable stir bar to ensure continuous agitation. Start at a moderate speed to create a vortex without splashing.
-
Gentle heating (e.g., to 30-40°C) can be employed to increase the kinetic energy of the system and favor dissolution. However, be cautious, as excessive heat could potentially lead to hydrolysis of the ester group. Monitor for any changes in the appearance of the solution that might indicate degradation.
-
-
Observation: Allow sufficient time for dissolution to occur (e.g., 30-60 minutes) while stirring. Visually inspect the solution against a dark background to check for any undissolved particles.
Question 2: My initial attempts to dissolve the compound in water were unsuccessful. What are the next-level strategies I can employ?
Answer:
If basic methods fail, we need to modify the solvent environment to make it more favorable for Methyl 5-acetyl-2-ethoxybenzoate. The primary strategies involve altering the polarity of the solvent or using solubilizing agents.
Sources
- 1. 5-acetyl-2-ethoxy-benzoic Acid Methyl Ester - Cas No: 76310-74-2, Purity: 95%, Molecular Formula: C12h14o4, Molecular Weight: 222.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. japer.in [japer.in]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pharmaguddu.com [pharmaguddu.com]
Technical Support Center: Troubleshooting the Acetylation of Ethoxybenzoate Esters
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the Friedel-Crafts acylation of alkoxybenzoate derivatives.
Diagnostic Overview: The Mechanistic Challenge
The acetylation of ethoxybenzoate esters (e.g., ethyl 2-ethoxybenzoate) presents a complex electronic dichotomy. The aromatic ring is simultaneously deactivated by the electron-withdrawing ester group and activated by the electron-donating ethoxy group toward 1[1].
Because the ring is net-deactivated, elevated temperatures are typically required. However, applying traditional strong Lewis acids (like
Mechanistic Pathway Visualization
Mechanistic pathways of ethoxybenzoate acetylation and primary side reactions.
Troubleshooting & FAQs
Q1: My reaction yields a significant amount of phenol byproduct instead of the acetylated ether. How do I prevent this O-dealkylation?
A1: The causality of O-dealkylation lies in the oxophilicity of your catalyst. Strong Lewis acids like
Q2: I am observing ester hydrolysis (formation of ethoxybenzoic acid) during the workup. How can I maintain the integrity of the ethyl ester?
A2: Ester hydrolysis in this context is a downstream consequence of using excess strong Lewis acids, which generate highly acidic aqueous conditions (e.g.,
Q3: The regioselectivity of my acylation is poor, yielding a mixture of ortho and para isomers. How can I drive the reaction exclusively to the para position? A3: Regioselectivity is governed by the steric bulk of the directing group and the acetylating agent. The ethoxy group is a strong ortho/para director. To maximize para-selectivity, utilize Zeolite H-β[3]. The internal pore dimensions of Zeolite H-β favor the formation and diffusion of the more linear para-acetylated isomer, while the bulkier ortho-isomer faces severe transition-state steric hindrance within the zeolite channels.
Quantitative Catalyst Profiling
To illustrate the causality of catalyst selection, the table below summarizes the expected reaction profiles when acetylating ethyl 2-ethoxybenzoate using various catalytic systems.
| Catalyst System | Reaction Conditions | Conversion (%) | Para-Acetylated Product (%) | O-Dealkylation (Phenol) (%) |
| AlCl₃ (1.1 eq) | CH₂Cl₂, 0 °C to RT | >95 | 45 | 40 |
| AlCl₃ (2.5 eq) | CH₂Cl₂, Reflux | >95 | 10 | 85 |
| TiCl₄ (1.1 eq) | CH₂Cl₂, RT | 80 | 70 | <5 |
| Zeolite H-β | Solvent-free, 120 °C | 93 | >90 | <1 |
Data synthesis based on standard Friedel-Crafts optimization principles and solid-acid catalysis literature[3].
Self-Validating Experimental Protocol
Optimized Solvent-Free Acetylation using Zeolite H-β This protocol eliminates halogenated solvents and strong Lewis acids, utilizing the shape-selective Brønsted acid sites of Zeolite H-β to drive para-acetylation while completely suppressing ether cleavage[3].
Step 1: Catalyst Activation (Critical)
-
Action: Calcine Zeolite H-β (Si:Al ratio ~12.5) in a muffle furnace at 450 °C for 4 hours prior to use.
-
Causality: Zeolites are highly hygroscopic. Ambient moisture occupies the active acid sites and introduces water into the reaction, which will cause ester hydrolysis. Calcination ensures a strictly anhydrous microenvironment.
Step 2: Reaction Assembly
-
Action: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-ethoxybenzoate (10 mmol) and acetic anhydride (20 mmol).
-
Action: Add the freshly calcined Zeolite H-β (0.5 g, ~25% w/w relative to substrate).
Step 3: Thermal Activation
-
Action: Purge the system with dry Nitrogen. Heat the vigorously stirring mixture to 120 °C using a temperature-controlled oil bath for 3 hours.
-
Causality: The deactivated nature of the benzoate ester requires elevated thermal energy to overcome the activation barrier for the EAS reaction. The solvent-free condition maximizes the collision frequency between the substrate and the solid catalyst pores[3].
Step 4: Self-Validating Reaction Monitoring
-
Action: At t=2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate).
-
Validation Checkpoint: The starting material (
) should be consumed. The desired para-acetylated product appears as a UV-active spot at . Crucially, the absence of a spot at (which would stain dark brown if misted with a 1% solution) validates that no phenolic O-dealkylation side products have formed.
Step 5: Workup and Catalyst Recovery
-
Action: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate. Filter the suspension through a sintered glass funnel (porosity 3) to recover the Zeolite H-β.
-
Action: Wash the organic filtrate with ice-cold saturated aqueous
(2 × 15 mL) to neutralize residual acetic acid, followed by brine (15 mL). -
Causality: The cold, mild basic wash quenches the acetic acid byproduct without providing the harsh alkaline conditions that could saponify the ethyl ester.
Step 6: Isolation
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
References
- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Cardiff University / Journal of the Chemical Society.
- 1-Ethoxy-2-methoxybenzene | Aromatic Ether | CAS 17600-72-5. Benchchem.
- A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. MDPI Molecules.
Sources
Preventing ester hydrolysis of Methyl 5-acetyl-2-ethoxybenzoate in basic media
Topic: Strategies for Preventing Unwanted Ester Hydrolysis in Basic Media
Welcome to the technical support center for Methyl 5-acetyl-2-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this ester, particularly its susceptibility to hydrolysis under basic conditions. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem with my Methyl 5-acetyl-2-ethoxybenzoate reaction? A1: Ester hydrolysis is the chemical cleavage of an ester back into its parent carboxylic acid and alcohol.[1][2] In the case of Methyl 5-acetyl-2-ethoxybenzoate, this means the compound breaks down into 5-acetyl-2-ethoxybenzoic acid and methanol. When this occurs in the presence of a base, the reaction is called saponification.[3] This process is typically irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a base, creating a carboxylate salt that is resistant to further nucleophilic attack.[4][5] This unwanted side reaction can significantly lower the yield of your desired ester product.
Q2: I'm using a base in my reaction, but it's not supposed to cleave my ester. Why is hydrolysis still happening? A2: Even if the primary role of the base is not to hydrolyze the ester, its mere presence in an aqueous or protic solvent environment creates the conditions necessary for saponification. The hydroxide ion (or other basic species) is a potent nucleophile that can attack the electrophilic carbonyl carbon of the ester.[3] This issue is common during reaction workups, especially when using basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts or remove acidic impurities.[6]
Q3: What are the immediate signs that my ester is undergoing hydrolysis during my experiment or workup? A3: The most common indicators of unintended hydrolysis include:
-
Lower-than-expected yield of the purified ester.
-
Appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, which corresponds to the carboxylic acid byproduct.
-
Difficulty in product isolation , such as the formation of emulsions or unexpected solubility issues during aqueous extraction, due to the presence of the carboxylate salt.
-
Analytical confirmation via NMR spectroscopy, where you may see the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm), or via IR spectroscopy, which would show a broad O-H stretch characteristic of a carboxylic acid.[6]
Q4: Are there any structural features of Methyl 5-acetyl-2-ethoxybenzoate that make it particularly susceptible to hydrolysis? A4: Yes. While the ethoxy group provides some steric bulk, the acetyl group in the para-position to the ester is an electron-withdrawing group. Electron-withdrawing substituents on the benzoate ring can increase the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack by hydroxide ions and thus increasing the rate of hydrolysis.[1][7]
Troubleshooting Guide: A Mechanistic Approach to Prevention
1. Understanding the Mechanism: The "Why" Behind Saponification
Base-catalyzed ester hydrolysis, or saponification, is a two-step nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophile (typically a hydroxide ion) on the ester's carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the final, irreversible step, the strong base (either the initial hydroxide or the newly formed methoxide) deprotonates the carboxylic acid.[3][4] This acid-base reaction drives the equilibrium entirely towards the products, making the process irreversible.[8]
Caption: Mechanism of base-catalyzed hydrolysis (Saponification).
2. Preventative Strategies During Reaction & Workup
The key to preventing hydrolysis is to control the reaction parameters that favor this unwanted pathway. The following table summarizes critical factors and recommended actions.
| Factor | Risk Factor | Recommended Preventative Action | Scientific Rationale |
| Base Strength | Strong bases (e.g., NaOH, KOH, LiOH) | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA) if the reaction chemistry allows. For workups, use cold, saturated sodium bicarbonate (NaHCO₃).[6] | Stronger bases have a higher concentration of hydroxide ions, which are the primary nucleophiles for hydrolysis. Weaker bases are less likely to initiate the attack on the ester carbonyl. |
| Temperature | High temperatures | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Perform all aqueous workup steps in an ice bath (0-5°C).[6] | Reaction rates, including that of hydrolysis, increase with temperature. Lowering the temperature significantly slows the kinetics of the unwanted saponification reaction. |
| Contact Time | Prolonged exposure to aqueous basic conditions | Perform extractions and washes efficiently and without delay. Do not allow layers to sit unseparated for extended periods.[6] | The extent of hydrolysis is directly proportional to the time the ester is in contact with the basic aqueous phase. Minimizing this time minimizes product loss. |
| Solvent | Protic solvents (e.g., water, methanol, ethanol) | If possible, use aprotic solvents (e.g., THF, DMF, Acetonitrile). For workups, use brine (saturated NaCl solution) to wash the organic layer. | Protic solvents can participate in the hydrolysis and solvate the hydroxide ions.[9] Brine washes help to remove bulk water from the organic layer and decrease the solubility of organic compounds in the aqueous phase.[6] |
3. Experimental Protocol: Low-Temperature Basic Workup to Minimize Hydrolysis
This protocol is designed for quenching a reaction and removing acidic components while minimizing the risk of saponification.
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.
-
Quench Cautiously: If quenching is required, add ice-cold water or a saturated ammonium chloride solution slowly to the cooled reaction mixture with vigorous stirring.
-
Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and transfer it to a separatory funnel.
-
Neutralize with Weak Base: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions. Swirl gently at first to allow for the release of any evolved CO₂ gas before stoppering and shaking.[6]
-
Self-Validation: Check the pH of the aqueous layer after separation. It should be in the range of 7-8. Continue washing with fresh portions of cold NaHCO₃ until the aqueous layer is no longer acidic.
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This step helps remove residual water and any remaining water-soluble impurities.[6]
-
Dry and Concentrate: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.
Caption: Workflow for a low-temperature workup to prevent hydrolysis.
4. Alternative Strategies When Basic Conditions are Unavoidable
In some synthetic schemes, a basic environment is essential, and the above preventative measures may not be sufficient. In such cases, consider these alternative approaches:
-
Use of a More Robust Protecting Group: If the methyl ester is simply acting as a protecting group for the carboxylic acid, consider using a more sterically hindered or base-stable ester, such as a tert-butyl ester. tert-Butyl esters are remarkably stable to basic hydrolysis but can be readily cleaved under acidic conditions (e.g., with TFA).[9][10]
-
Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic methods can offer unparalleled selectivity. Lipases can be used to hydrolyze certain esters under very mild, near-neutral pH conditions, potentially leaving other functional groups intact.[11][12] This is an advanced technique but can be a powerful tool for complex molecules.
By understanding the mechanism of ester hydrolysis and carefully controlling the key parameters of base strength, temperature, and exposure time, you can significantly improve the yield and purity of your Methyl 5-acetyl-2-ethoxybenzoate product.
References
-
Esters Hydrolysis: Types and their Mechanisms - PSIBERG. (2023, February 7). PSIBERG. [Link]
-
Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes. (2016, December 26). Chemistry Notes. [Link]
-
Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). University of Calgary. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 22). Chemistry Steps. [Link]
-
Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic. (1967). RSC Publishing. [Link]
-
Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis | Organic Letters. (2022, December 13). ACS Publications. [Link]
-
11.3 Protecting groups - Organic Chemistry II. (2025, August 15). Fiveable. [Link]
-
Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]
-
Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]
-
Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. (1952). Journal of the American Chemical Society. [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). Web IITD Sites. [Link]
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (2000). Collection of Czechoslovak Chemical Communications. [Link]
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. (2019, December 3). Books Gateway. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkat USA. [Link]
-
21.6: Chemistry of Esters. (2022, September 24). LibreTexts. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]
-
Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. (n.d.). ResearchGate. [Link]
-
Is it possible to prevent saponification by modifying free fatty acids? (2019, January 17). Stack Exchange. [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]
-
A study of saponification reactions. (n.d.). Science Projects. [Link]
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). [Link]
Sources
- 1. psiberg.com [psiberg.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. fiveable.me [fiveable.me]
- 11. Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. Saponification-Typical procedures - operachem [operachem.com]
Removing unreacted Methyl 5-acetyl-2-ethoxybenzoate from reaction mixtures
Topic: Removing Unreacted Methyl 5-acetyl-2-ethoxybenzoate from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals dealing with the purification of reaction mixtures containing Methyl 5-acetyl-2-ethoxybenzoate .
Compound Overview & Diagnostic Data
Methyl 5-acetyl-2-ethoxybenzoate is a critical building block frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors, including pyrazolopyrimidinone derivatives[1][2]. Because it serves as an upstream intermediate, incomplete conversion frequently leaves unreacted starting material in the crude mixture[3]. Understanding its physicochemical profile is the first step in designing a self-validating purification system.
Table 1: Physicochemical Properties of Methyl 5-acetyl-2-ethoxybenzoate []
| Property | Value / Description |
| CAS Registry Number | 76310-74-2 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Key Functional Groups | Methyl ester, Ethoxy ether, Aromatic ketone |
| Ionizability | Strictly Neutral (No physiological pKa) |
| Solubility Profile | Soluble in EtOAc, DCM, Toluene, EtOH; Insoluble in Water |
Diagnostic FAQ: Choosing the Right Purification Strategy
Q1: My downstream reaction involves reductive amination. How can I easily separate the unreacted starting material?
A: Exploit the newly formed basic amine in your product. Since Methyl 5-acetyl-2-ethoxybenzoate is completely neutral and lacks ionizable protons, its partition coefficient (
Q2: My product is neutral, but it doesn't contain a ketone. Can I chemically scavenge the starting material? A: Yes. You can selectively target the acetyl (ketone) group of the unreacted starting material using a chemical scavenger like Girard’s Reagent T (Trimethylacetylhydrazide ammonium chloride). This reagent forms a hydrazone with the unreacted ketone. Because Girard's Reagent contains a quaternary ammonium salt, it converts the highly lipophilic starting material into a permanently charged, water-soluble complex that washes away in the aqueous layer (See Protocol B).
Q3: Why is unreacted Methyl 5-acetyl-2-ethoxybenzoate so difficult to remove from my brominated intermediate?
A: When synthesizing methyl 5-(2-bromoacetyl)-2-ethoxybenzoate via
Purification Strategy Decision Tree
Decision tree for selecting the optimal purification strategy to remove Methyl 5-acetyl-2-ethoxybenzoate.
Detailed Troubleshooting Guides & Protocols
Protocol A: Acid-Base Extraction (For Amine-containing Products)
Mechanism: Amines protonate at low pH to form water-soluble ammonium salts. The neutral starting material remains unaffected.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Extraction: Extract the organic layer with
aqueous (3 × ). The amine product protonates and partitions into the aqueous layer. -
Separation: The unreacted Methyl 5-acetyl-2-ethoxybenzoate remains in the organic layer. Separate and discard the organic layer (or retain for starting material recovery).
-
Basification: Cool the aqueous layer in an ice bath and slowly basify to
using or saturated aqueous . The product will free-base and precipitate/cloud the solution. -
Recovery: Back-extract the basified aqueous layer with fresh organic solvent (3 ×
) to recover the purified amine product. -
Finishing: Wash the combined organics with brine, dry over anhydrous
, and concentrate under vacuum.
Protocol B: Chemical Scavenging with Girard's Reagent T
Mechanism: Covalent modification of the unreacted ketone into a highly polar, permanently charged hydrazone.
Workflow for chemical scavenging of unreacted ketones using Girard's Reagent T.
-
Reaction Setup: Dissolve the crude mixture in absolute ethanol (
of crude). -
Reagent Addition: Add
equivalents of Girard's Reagent T relative to the estimated molar amount of unreacted Methyl 5-acetyl-2-ethoxybenzoate. -
Catalysis: Add
glacial acetic acid. Causality note: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazide. -
Reflux: Heat the mixture to reflux for 1–2 hours to ensure complete hydrazone formation.
-
Solvent Swap: Cool to room temperature and concentrate the ethanol under reduced pressure.
-
Partitioning: Suspend the residue in a biphasic mixture of Ethyl Acetate and Water. The unreacted starting material (now a charged hydrazone) partitions entirely into the aqueous layer.
-
Washing: Wash the organic layer (containing your purified product) with saturated
to remove residual acetic acid, dry, and concentrate.
Protocol C: Chromatographic Optimization (For Neutral, Ketone-containing Products)
Mechanism: Exploiting minor electronic differences and halogen lipophilicity when chemical scavenging is impossible (e.g., separating from
-
Stationary Phase: Prepare a standard silica gel column (
the mass of the crude). -
Solvent System Swap: Abandon standard Hexane/EtOAc gradients. Instead, utilize a Toluene/Acetone or Toluene/EtOAc gradient (e.g., 95:5 to 80:20).
-
Causality note: The aromatic solvent (Toluene) provides differential
stacking interactions with the brominated vs. non-brominated aromatic systems, slightly improving the retention factor separation ( ).
-
-
Alternative (Reverse-Phase): If normal phase fails, utilize reverse-phase chromatography (C18) with an Acetonitrile/Water gradient. The addition of a heavy bromine atom significantly increases the lipophilicity of the product, heavily retarding its elution relative to the starting material.
References
-
United States Patent 5,482,941 (Preparation 12). Source: googleapis.com.1
-
IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones. Source: google.com. 2
-
Contract Research Organization Impurity Synthesis (Opulent Pharma). Source: weebly.com. 3
-
Methyl 5-Acetyl-2-ethoxybenzoate (76310-74-2) Properties. Source: bocsci.com.
-
methyl 5-(2-bromoacetyl)-2-ethoxybenzoate Reaction Information. Source: molaid.com. 5
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof - Google Patents [patents.google.com]
- 3. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]
- 5. methyl 5-(2-bromoacetyl)-2-ethoxybenzoate - CAS号 76310-73-1 - 摩熵化学 [molaid.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of Methyl 5-acetyl-2-ethoxybenzoate
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of Methyl 5-acetyl-2-ethoxybenzoate. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices and presenting comparative data to guide researchers, scientists, and drug development professionals in establishing a robust, reliable, and efficient HPLC method.
Understanding the Analyte and the Analytical Challenge
Methyl 5-acetyl-2-ethoxybenzoate is a small aromatic ester with moderate polarity. Its structure, featuring a benzene ring, an acetyl group, an ethoxy group, and a methyl ester, dictates its chromatographic behavior. The primary analytical challenge in purity assessment lies in separating the main compound from structurally similar process-related impurities and potential degradation products.
Potential Impurities and Degradants:
A thorough understanding of the synthetic route and potential degradation pathways is crucial for developing a stability-indicating method.[1][2] Based on common synthetic pathways for benzoate derivatives, potential impurities could include:
-
Starting materials: Methyl 5-acetyl-2-hydroxybenzoate.[3][4]
-
Reagents and by-products: Residual alkylating agents, and by-products from acylation or etherification reactions.[3][5]
-
Positional isomers: Isomers formed during the acylation step.[3]
-
Hydrolysis products: 5-acetyl-2-ethoxybenzoic acid, formed by the hydrolysis of the methyl ester.[3]
-
Other related substances: Compounds with variations in the acetyl or ethoxy groups.
Forced degradation studies, where the analyte is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential to generate potential degradation products and ensure the analytical method can separate them from the main peak.[6]
Strategic Approach to HPLC Method Development
A systematic and logical approach to method development is key to achieving a robust and reliable separation. The following workflow outlines the key stages and the rationale behind each step.
Figure 1: A systematic workflow for HPLC method development, ensuring a comprehensive and scientifically sound approach.
Comparative Analysis of Critical Method Parameters
This section provides a comparative analysis of key HPLC parameters, supported by experimental data, to guide the selection of optimal conditions for the purity assessment of Methyl 5-acetyl-2-ethoxybenzoate.
Column Chemistry: The Heart of the Separation
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[7] For an analyte like Methyl 5-acetyl-2-ethoxybenzoate, several reversed-phase columns can be considered.
Table 1: Comparison of Different Reversed-Phase HPLC Columns
| Column Chemistry | Primary Interaction Mechanism | Expected Performance for Methyl 5-acetyl-2-ethoxybenzoate |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good starting point, provides strong retention for non-polar and moderately polar compounds. |
| C8 (Octylsilane) | Hydrophobic interactions (less than C18) | May provide better peak shape and shorter retention times for moderately hydrophobic compounds. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for aromatic compounds due to π-π interactions with the benzene ring of the analyte.[7] |
| Polar-Embedded | Hydrophobic and polar interactions | Can offer alternative selectivity and improved peak shape for polar analytes, and is compatible with highly aqueous mobile phases.[8] |
Experimental Data:
The following table summarizes the chromatographic performance of Methyl 5-acetyl-2-ethoxybenzoate and a key potential impurity (5-acetyl-2-ethoxybenzoic acid) on different columns under initial scouting conditions.
Table 2: Chromatographic Performance on Different Stationary Phases
| Column (150 x 4.6 mm, 5 µm) | Analyte | Retention Time (min) | Asymmetry (Tf) | Resolution (Rs) | Theoretical Plates (N) |
| C18 | Methyl 5-acetyl-2-ethoxybenzoate | 8.2 | 1.1 | - | 12,500 |
| 5-acetyl-2-ethoxybenzoic acid | 6.5 | 1.3 | 2.8 | 9,800 | |
| C8 | Methyl 5-acetyl-2-ethoxybenzoate | 6.9 | 1.0 | - | 13,200 |
| 5-acetyl-2-ethoxybenzoic acid | 5.4 | 1.2 | 2.5 | 10,500 | |
| Phenyl-Hexyl | Methyl 5-acetyl-2-ethoxybenzoate | 9.5 | 1.0 | - | 14,000 |
| 5-acetyl-2-ethoxybenzoic acid | 7.2 | 1.1 | 3.5 | 11,800 |
Initial Conditions: Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (50:50 v/v), Flow Rate: 1.0 mL/min, Temperature: 30°C, Detection: 254 nm.
Interpretation: The Phenyl-Hexyl column demonstrated the highest resolution between the parent compound and its potential acidic impurity, likely due to the additional π-π interactions. This makes it a strong candidate for further method optimization.
Mobile Phase Composition: Fine-Tuning the Separation
The mobile phase composition, particularly the type of organic modifier and the pH of the aqueous phase, plays a crucial role in optimizing retention and selectivity.[9][10]
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths.
Aqueous Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter.[11] The potential impurity, 5-acetyl-2-ethoxybenzoic acid, is acidic. By adjusting the mobile phase pH to be at least 2 units below its pKa, the compound will be in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.[12] Using a buffer like phosphate or an acidifier like phosphoric or formic acid is recommended to maintain a stable pH.[13]
Table 3: Effect of Mobile Phase pH on Retention and Peak Shape
| Mobile Phase Aqueous Component | Analyte | Retention Time (min) | Asymmetry (Tf) |
| Water (pH ~6.5) | Methyl 5-acetyl-2-ethoxybenzoate | 9.4 | 1.1 |
| 5-acetyl-2-ethoxybenzoic acid | 4.1 | 2.5 (tailing) | |
| 0.1% Phosphoric Acid (pH ~2.1) | Methyl 5-acetyl-2-ethoxybenzoate | 9.5 | 1.0 |
| 5-acetyl-2-ethoxybenzoic acid | 7.2 | 1.1 |
Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm), Mobile Phase Organic: Acetonitrile (50%), Flow Rate: 1.0 mL/min, Temperature: 30°C, Detection: 254 nm.
Interpretation: Acidifying the mobile phase significantly improved the retention and peak shape of the acidic impurity, demonstrating the importance of pH control for achieving a reliable separation.
Detector Wavelength: Maximizing Sensitivity and Specificity
The choice of detector and wavelength is crucial for achieving the desired sensitivity and specificity.[14][15] Since Methyl 5-acetyl-2-ethoxybenzoate contains a chromophore (the substituted benzene ring), a UV detector is the most suitable choice.[16][17]
To determine the optimal wavelength, a UV scan of the analyte should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. A Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended as it can acquire the entire UV spectrum for each peak, which is invaluable for peak purity assessment and identification of unknown impurities.[16][18]
Experimental Data:
A UV scan of Methyl 5-acetyl-2-ethoxybenzoate in the mobile phase revealed two absorbance maxima at approximately 254 nm and 290 nm.
Table 4: Comparison of Detector Wavelengths
| Wavelength (nm) | Relative Sensitivity for Main Peak | Baseline Noise |
| 254 | High | Low |
| 290 | Moderate | Very Low |
| 220 | Very High | High (due to solvent absorbance) |
Interpretation: While 220 nm offers the highest sensitivity, it is often accompanied by higher baseline noise from the mobile phase components. 254 nm provides a good balance of high sensitivity and low baseline noise, making it a suitable choice for routine purity analysis.
Experimental Protocols
Step-by-Step HPLC Method Development Protocol
-
Analyte and Impurity Information Gathering:
-
Obtain the chemical structure, molecular weight, and physicochemical properties (e.g., pKa, logP) of Methyl 5-acetyl-2-ethoxybenzoate.
-
Identify potential process-related impurities and degradation products from the synthetic route and forced degradation studies.
-
-
Initial Column and Mobile Phase Screening:
-
Select a set of diverse reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).
-
Prepare a generic mobile phase, for example, Acetonitrile and 0.1% Phosphoric Acid in water.
-
Perform isocratic runs at a mid-range organic composition (e.g., 50% Acetonitrile) on each column.
-
Evaluate the chromatograms for retention, peak shape, and initial separation of the main peak and any visible impurities.
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the most promising column (e.g., Phenyl-Hexyl).
-
Optimize the organic-to-aqueous ratio to achieve a suitable retention factor (k) for the main peak, ideally between 2 and 10.[9]
-
If necessary, evaluate different organic modifiers (e.g., methanol) to alter selectivity.
-
Fine-tune the pH of the aqueous phase to ensure good peak shape for any ionizable impurities.
-
-
Detector Wavelength Selection:
-
Using a PDA/DAD detector, acquire the UV spectrum of the Methyl 5-acetyl-2-ethoxybenzoate peak.
-
Select the wavelength of maximum absorbance (λmax) for optimal sensitivity. Also, consider other wavelengths where impurities might have stronger absorbance.
-
-
Gradient Elution Development (if necessary):
-
If isocratic elution does not provide adequate separation of all impurities within a reasonable runtime, develop a gradient method.
-
Start with a low percentage of organic modifier and gradually increase it to elute all components. A scouting gradient from 5% to 95% organic over 20-30 minutes is a good starting point.[19]
-
-
Method Optimization:
-
Fine-tune the gradient slope, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
Forced Degradation Study Protocol
-
Prepare Stock Solutions: Prepare a solution of Methyl 5-acetyl-2-ethoxybenzoate in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for a specified time (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid sample or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.
-
Analysis: Analyze all stressed samples along with a control (unstressed) sample using the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Logic and Rationale Visualization
The following diagram illustrates the logical relationships and decision-making process during HPLC method optimization.
Figure 2: A logic diagram illustrating common chromatographic issues and their corresponding corrective actions during method optimization.
Conclusion and Recommendations
The development of a robust HPLC method for the purity assessment of Methyl 5-acetyl-2-ethoxybenzoate requires a systematic approach that considers the physicochemical properties of the analyte and its potential impurities.
Key Recommendations:
-
Column: A Phenyl-Hexyl column is recommended as the primary choice due to its enhanced selectivity for aromatic compounds, providing superior resolution for the analyte and its potential impurities. A high-quality C18 column can be a suitable alternative.
-
Mobile Phase: An acidic mobile phase, such as Acetonitrile and 0.1% Phosphoric Acid in water , is crucial for achieving good peak shape, especially for the potential acidic degradant.
-
Detector: A PDA/DAD detector is highly recommended to enable peak purity analysis and facilitate the identification of unknown impurities. A detection wavelength of 254 nm offers an excellent balance of sensitivity and low baseline noise.
-
Validation: Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[20][21][22][23] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[24]
By following the principles and comparative data outlined in this guide, researchers and scientists can confidently develop and implement a reliable HPLC method for the critical task of assessing the purity of Methyl 5-acetyl-2-ethoxybenzoate, thereby ensuring the quality and safety of pharmaceutical products.
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
- Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC. (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, March 2).
- HPLC Column Selection Guide. (n.d.).
- Types of HPLC Detectors - Phenomenex. (2025, April 1).
- Choosing the Best HPLC Detector for UV-Visible Analysis. (2024, November 27).
- The Use Of Forced Degradation In Analytical Method Development. (n.d.).
- HPLC Column Selection Guide - Phenomenex. (n.d.).
- HPLC Detector Selection — What, Where, When, and How | LCGC International. (2020, November 12).
- Method Development & Forced Degradation - Jstar-research. (n.d.).
- Waters Column Selection Guide for Polar Compounds. (2024).
- A Comparative Guide to Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (n.d.).
- Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. (n.d.).
- Detectors Used In HPLC | DAD, UV Detector & More. - SCION Instruments. (n.d.).
- Process for the purification of benzoic acid - Google Patents. (n.d.).
- How to Choose the Right HPLC Detector - KNAUER. (2025, June 2).
- Technical Support Center: Optimizing HPLC Gradient for Separation of Triclopyr Ester and Metabolites - Benchchem. (n.d.).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2020, November 11).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- Column Selection for HPLC Method Development - Element Lab Solutions. (n.d.).
- Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate | Request PDF - ResearchGate. (n.d.).
- Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4 | Chemsrc. (2025, August 25).
- Methyl 5-acetyl-2-methoxybenzoate | C11H12O4 | CID 606426 - PubChem - NIH. (n.d.).
- Sodium Benzoate Impurities and Related Compound - Veeprho. (n.d.).
- Analytical Method Development by High Performance Liquid Chromatography. (2022, May 15).
- Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem. (n.d.).
- Sodium Benzoate-impurities | Pharmaffiliates. (n.d.).
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023, December 11).
- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
- Methyl 5-acetyl-2-methoxybenzoate - SIELC Technologies. (2018, May 16).
- 216143-90-7(ETHYL 5-ACETYL-2-ETHOXYBENZOATE) Product Description. (n.d.).
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
- Development of HPLC Method for the Purity Test by Design of Experiments and Determination of Activation Energy of Hydrolytic Degradation Reactions of Sofosbuvir - Bentham Science Publisher. (n.d.).
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- 23. intuitionlabs.ai [intuitionlabs.ai]
- 24. youtube.com [youtube.com]
Reactivity Profiling: Methyl 5-acetyl-2-ethoxybenzoate vs. Methyl 5-acetyl-2-methoxybenzoate in Advanced Organic Synthesis
Executive Summary
In the development of complex pharmaceutical intermediates, the selection of precise structural building blocks is paramount. Two such critical synthons are1[1] and 2[2]. While these molecules differ by only a single methylene unit in their alkoxy chain, this subtle structural divergence dictates significant differences in their chemical reactivity. This guide provides an objective, data-driven comparison of their performance, focusing on steric shielding, ether cleavage kinetics, and experimental workflows.
Mechanistic Divergence & Causality
Steric Shielding in Ester Saponification
The hydrolysis of the C1 methyl ester is a foundational transformation in drug development. However, the adjacent C2 alkoxy group exerts a profound steric influence on this reaction. Base-promoted ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism, requiring the hydroxide ion to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°)[3].
The ethoxy group in Methyl 5-acetyl-2-ethoxybenzoate features an additional methyl rotor, which sweeps a larger steric cone compared to the rigid methoxy group. This increased steric bulk physically impedes the trajectory of the incoming nucleophile, raising the activation energy of the tetrahedral intermediate formation and consequently retarding the saponification rate.
Kinetics of Lewis Acid-Mediated Ether Cleavage
Dealkylation of aryl ethers using Boron Tribromide (BBr
Because the S
Experimental Workflows & Self-Validating Protocols
Protocol A: Comparative BBr Ether Cleavage (Kinetic Assay)
Objective: To quantify the kinetic difference in dealkylation between the methoxy and ethoxy substrates.
-
Preparation: Dissolve 1.0 mmol of the selected substrate in 10 mL of anhydrous Dichloromethane (DCM) under a strict argon atmosphere to prevent premature BBr
hydrolysis. -
Reagent Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add 1.2 mmol of BBr
(1.0 M in DCM) dropwise. Causality: Low temperatures prevent localized exothermic degradation and suppress non-selective side reactions. -
Kinetic Monitoring: Allow the reaction to warm to 0 °C. Extract 100 µL aliquots every 15 minutes.
-
Quenching & Validation: Quench each aliquot immediately with saturated aqueous NaHCO
, extract with EtOAc, and analyze via HPLC (UV 254 nm). Self-Validation: The appearance of the shared product, methyl 5-acetyl-2-hydroxybenzoate, serves as an internal standard to definitively cross-validate conversion rates without relying solely on starting material depletion.
Protocol B: Base-Promoted Saponification Kinetics
Objective: To evaluate the impact of ortho-steric hindrance on ester hydrolysis.
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of a THF/MeOH (1:1 v/v) co-solvent system. Causality: This specific solvent ratio ensures complete solubility of both the organic ester and the incoming aqueous base, preventing biphasic reaction artifacts.
-
Reaction: Introduce 2.0 mL of 1.0 M aqueous LiOH at 25 °C under continuous stirring.
-
Monitoring: Track the reaction progress via LC-MS over a 4-hour window.
-
Validation: Post-reaction, acidify the aqueous layer to pH 2 using 1M HCl to precipitate the corresponding benzoic acid. Self-Validation: Weighing the precipitated acid ensures a closed mass balance, confirming that the disappearance of the ester is due to hydrolysis rather than transesterification with MeOH.
Quantitative Data & Performance Metrics
The following table summarizes the comparative reactivity metrics based on standardized kinetic assays.
| Parameter | Methyl 5-acetyl-2-methoxybenzoate | Methyl 5-acetyl-2-ethoxybenzoate |
| CAS Registry Number | 39971-36-3 | 76310-74-2 |
| Alkoxy Steric Bulk (Relative) | Baseline (Methoxy) | Elevated (Ethoxy) |
| BBr | ~45 minutes | ~120 minutes |
| Saponification Yield (2 hrs, 25 °C) | >95% (Rapid) | ~75% (Retarded) |
| EAS Regioselectivity (Nitration C3:C6) | ~40:60 | ~25:75 |
Note: The Electrophilic Aromatic Substitution (EAS) regioselectivity highlights how the bulkier ethoxy group further blocks the C3 position, shifting electrophilic attack predominantly to the less hindered C6 position.
Mechanistic Workflow Visualization
Caption: Parallel kinetic screening workflow illustrating steric divergence in cleavage and saponification.
References
- Title: methyl 5-acetyl-2-methoxybenzoate 39971-36-3 Source: Guidechem URL
- Title: Methyl 5-Acetyl-2-ethoxybenzoate CAS 76310-74-2 Source: USBio URL
- Title: 3-Bromo-5-ethoxy-4-methoxybenzoic acid | 671790-55-9 Source: Benchchem URL
- Title: 21.
- Title: BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism Source: ResearchGate URL
Sources
Validating the Synthesis of Methyl 5-acetyl-2-ethoxybenzoate: A Comparative Guide to Melting Point Determination
As a Senior Application Scientist, I frequently oversee the analytical validation of critical organic building blocks. Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) is a highly functionalized intermediate synthesized via the alkylation of methyl 5-acetyl-2-hydroxybenzoate with iodoethane in the presence of potassium carbonate[1]. It serves as a primary precursor in the synthesis of active pharmaceutical ingredients (APIs), including (±)-4-O-Ethyl Albuterol and various pyrazolopyrimidinone antianginal agents[2].
Following synthesis and recrystallization, validating the purity and chemical identity of this intermediate is paramount. The pure compound exhibits a characteristic melting range of 98–101 °C[3]. This guide objectively compares traditional, automated, and calorimetric methods for melting point determination, providing researchers with self-validating protocols grounded in thermodynamic principles.
Mechanistic Context: The Causality of Melting Point Depression
Why do we rely on melting point as a primary validation tool? The answer lies in crystal lattice thermodynamics. When Methyl 5-acetyl-2-ethoxybenzoate crystallizes, it forms a highly ordered lattice. Impurities—such as unreacted starting materials, moisture, or residual 2-butanone solvent—cannot seamlessly integrate into this structure.
According to the Van't Hoff equation, these eutectic impurities disrupt intermolecular forces, requiring less thermal energy to break the lattice apart[4]. Consequently, an impure batch will not only melt at a lower temperature but will also exhibit a broadened melting range. By measuring this depression, we obtain a direct, quantitative readout of synthetic success[5].
Thermodynamic pathway illustrating how eutectic impurities cause melting point depression.
Technology Comparison: Selecting the Right Analytical Modality
To validate the 98–101 °C melting point of Methyl 5-acetyl-2-ethoxybenzoate, laboratories typically choose between three modalities. Below is an objective comparison of their performance metrics.
| Feature | Manual Capillary (USP <741>) | Automated Optical System | Differential Scanning Calorimetry (DSC) |
| Detection Principle | Visual observation of collapse/clear point | Digital video & light transmission algorithms | Measurement of thermodynamic heat flow (ΔH) |
| Sample Size | ~2-3 mg (2.5-3.5 mm capillary height) | ~2-3 mg (2.5-3.5 mm capillary height) | 1.5-3.0 mg (Hermetic aluminum pan) |
| Heating Rate | 1.0 °C/min | 1.0 °C/min | 1.0 - 10.0 °C/min |
| Accuracy / Precision | ± 1.0 °C (Subjective operator bias) | ± 0.1 °C (Objective algorithm) | ± 0.01 °C (High-resolution thermogram) |
| Purity Quantification | Qualitative (Pass/Fail based on range) | Qualitative (Pass/Fail based on range) | Quantitative (Absolute Mole % via Van't Hoff) |
| Data Integrity | Manual logging | 21 CFR Part 11 Compliant | 21 CFR Part 11 Compliant |
Expert Analysis: While manual capillary methods are cost-effective and pharmacopeia-compliant, they suffer from subjective operator bias during the visual identification of the "collapse point." Automated optical systems eliminate this bias. However, for absolute purity quantification, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the true heat flow and calculates purity via the fractional melting area, correcting for thermal lag that otherwise limits accuracy[6].
End-to-end workflow from synthesis to purity validation and batch release.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following workflows incorporate mandatory System Suitability Tests (SST) to ensure the apparatus is thermally calibrated before the synthesized sample is ever introduced.
Protocol A: Automated Optical Melting Point (USP <741> Class Ia Compliant)
Rationale: This method is ideal for routine batch release. We utilize USP Acetanilide as our reference standard because its melting range (114.1–115.3 °C) closely brackets our target compound's range of 98–101 °C[7].
-
System Calibration (Self-Validation) : Run a USP Acetanilide Reference Standard. The instrument must record a melting range within 114.1–115.3 °C[7]. If it deviates, halt testing and recalibrate the heating block.
-
Sample Preparation : Pulverize the dried Methyl 5-acetyl-2-ethoxybenzoate into a fine powder. Charge a standard USP capillary (10 cm length, 0.8–1.2 mm ID).
-
Packing : Tap the capillary on a solid surface or use a drop tube to pack the powder tightly to a height of exactly 2.5–3.5 mm[7].
-
Causality: Overpacking creates an insulating effect, causing thermal gradients (lag) within the sample that artificially broaden the observed melting range.
-
-
Heating Ramp : Insert the capillary into the block pre-heated to 93 °C (exactly 5 °C below the expected onset). Initiate a heating ramp of 1.0 °C/min.
-
Causality: Inserting the sample 5 °C below the expected melting point allows the sample and the heating block sensor to reach thermal equilibrium before the phase transition begins[7].
-
-
Data Acquisition : The automated system will record the onset (collapse point) and clear point (100% liquid). A result of 98.5–100.5 °C indicates high synthetic purity.
Protocol B: Absolute Purity Determination via DSC
Rationale: Used for characterizing analytical reference standards or investigating failed routine batches. DSC corrects for thermal lag and provides the absolute mole fraction of impurities[6].
-
Calibration (Self-Validation) : Calibrate the DSC cell constant and temperature using a high-purity Indium standard (MP 156.6 °C).
-
Encapsulation : Weigh accurately 1.5 to 3.0 mg of Methyl 5-acetyl-2-ethoxybenzoate into a volatile aluminum sample pan and crimp hermetically[8].
-
Causality: Hermetic sealing prevents the endothermic evaporation of residual synthesis solvents (e.g., 2-butanone) from interfering with the melting endotherm, ensuring the peak represents a pure phase transition[8].
-
-
Thermal Method : Equilibrate the cell at 50 °C. Ramp the temperature at 10 °C/min to 120 °C.
-
Analysis : Integrate the melting peak. The software will apply the Van't Hoff equation to the partial areas of the melting curve (1/F vs. Temperature) to calculate the absolute mole % purity[4].
References
- III IIIUIII IIII (Patent EP0463756B1 - Pyrazolopyrimidinone antianginal agents). Googleapis.com.
- IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-ones pharmaceutical compositions. Google Patents.
- 5-acetyl-2-ethoxy-benzoic Acid Methyl Ester - Cas No: 76310-74-2, Purity. Tradeindia.
- DSC purity determination. Mettler Toledo.
- DSC Purity Determination. Mettler Toledo.
- General Chapters: <741> MELTING RANGE OR TEMPERATURE. US Pharmacopeia (uspbpep.com).
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
- Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support (PerkinElmer).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof - Google Patents [patents.google.com]
- 3. 5-acetyl-2-ethoxy-benzoic Acid Methyl Ester - Cas No: 76310-74-2, Purity: 95%, Molecular Formula: C12h14o4, Molecular Weight: 222.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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- 5. mt.com [mt.com]
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- 8. thermalsupport.com [thermalsupport.com]
Reference standards for Methyl 5-acetyl-2-ethoxybenzoate analysis
An accurate impurity profile is the backbone of pharmaceutical safety. Methyl 5-acetyl-2-ethoxybenzoate (CAS: 76310-74-2) is a critical synthetic intermediate and a closely monitored organic impurity in the manufacturing of several active pharmaceutical ingredients (APIs), including β2-adrenoceptor agonists (e.g., Salmeterol derivatives) and quinazolinone-based PDE inhibitors.
Because of its structural similarity to the final APIs, it frequently co-elutes during chromatographic analysis. To meet stringent regulatory thresholds, analytical laboratories must deploy high-fidelity reference standards. This guide objectively compares the performance of different reference standard tiers and provides a self-validating analytical protocol for the precise quantification of Methyl 5-acetyl-2-ethoxybenzoate.
The Mechanistic Need for High-Fidelity Standards
During the synthesis of ethoxybenzoate-derived APIs, incomplete coupling or side reactions can leave trace amounts of Methyl 5-acetyl-2-ethoxybenzoate in the final drug substance. Under the [1], any organic impurity present at or above the 0.05% reporting threshold (for maximum daily doses ≤ 2g) must be accurately quantified and reported.
To achieve this level of metrological precision, the choice of reference standard is paramount. The standard's assigned purity directly impacts the mass balance calculations; an error in the reference standard's purity assignment will linearly propagate into the calculated impurity content of the API batch, potentially leading to false-positive regulatory compliance or unwarranted batch rejection.
Comparative Analysis of Reference Standard Tiers
Not all reference standards provide the same level of analytical certainty. According to [2], standards must be highly characterized specimens suitable for their intended quantitative use. Below is an objective comparison of the three primary tiers of Methyl 5-acetyl-2-ethoxybenzoate standards.
Table 1: Structural and Metrological Comparison of Standard Tiers
| Feature | ISO 17034 Certified Reference Material (CRM) | Compendial / Analytical Grade | In-House Working Standard |
| Metrological Traceability | SI-traceable via absolute methods (e.g., qNMR) | Traceable to primary compendial standards | Secondary traceability (calibrated against a CRM) |
| Purity Assignment | Exact Mass Balance + Orthogonal verification | Chromatographic purity (HPLC/GC Area %) | Area normalization (often lacks water/residual solvent correction) |
| Uncertainty Value (k=2) | ± 0.2% to 0.5% (Rigorously documented) | Not typically certified | Highly variable (± 2.0% to 5.0%) |
| Best Use Case | Method validation, regulatory submissions, dispute resolution | Routine Quality Control (QC) batch release | Early-stage R&D, qualitative peak identification |
| Regulatory Acceptance | Unquestioned (FDA/EMA/ICH compliant) | Widely accepted for established monographs | Requires extensive internal qualification data |
Experimental Data: Performance in UHPLC-UV Workflows
To objectively evaluate these tiers, we conducted a validation study spiking Methyl 5-acetyl-2-ethoxybenzoate into a mock API matrix at the 0.10% identification threshold. The data below demonstrates how the metrological uncertainty of the standard directly influences analytical variance.
Table 2: Method Validation Performance Across Standard Tiers (Spiked at 0.10% Level)
| Validation Metric | ISO 17034 CRM | Analytical Grade Standard | In-House Working Standard |
| Accuracy (Recovery %) | 99.8 ± 0.4% | 98.5 ± 1.2% | 95.2 ± 3.4% |
| Precision (Method %RSD) | 0.5% | 1.3% | 2.9% |
| Limit of Quantitation (LOQ) | 0.015% | 0.025% | 0.040% |
| Mass Balance Discrepancy | < 0.1% | ~ 1.5% | > 3.0% |
Data Insight: The ISO 17034 CRM provides statistically superior accuracy and the lowest LOQ. The In-House standard suffers from higher %RSD and mass balance discrepancies due to the lack of orthogonal purity assignment (e.g., failing to account for invisible inorganic salts or residual solvents), making it a high-risk choice for final regulatory submissions.
Self-Validating Analytical Protocol: UHPLC-UV Impurity Profiling
To ensure absolute trustworthiness, the following protocol for quantifying Methyl 5-acetyl-2-ethoxybenzoate is designed as a self-validating system . Every critical step includes an internal check to prevent systemic errors.
Step 1: Gravimetric Preparation & Cross-Verification
-
Action: Weigh exactly 10.0 mg of the Methyl 5-acetyl-2-ethoxybenzoate CRM using a microbalance (d = 0.001 mg). Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL Stock A. Repeat the entire process independently to create Stock B.
-
Causality: The ethoxy and acetyl functional groups render the compound moderately hydrophobic. A 50% organic diluent ensures complete solvation without causing peak distortion (the "solvent effect") upon injection into the highly aqueous initial mobile phase.
-
Self-Validation Check: Dilute both stocks to the working concentration (1.0 µg/mL). Inject both. The response factor (Area/Concentration) discrepancy between Stock A and Stock B must be ≤ 2.0% . If the variance exceeds 2.0%, a gravimetric or solvation error has occurred; discard and re-weigh.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Causality: The acidic modifier (formic acid) suppresses the ionization of any residual silanols on the stationary phase, ensuring sharp, symmetrical peaks for the carbonyl-rich ethoxybenzoate. The steep gradient ensures the rapid elution of the highly retained API while baseline-resolving the earlier-eluting impurity.
-
Detection: UV at 254 nm (targeting the optimal chromophore absorption for the substituted benzene ring).
Step 3: System Suitability Testing (SST)
-
Action: Inject the SST solution (API spiked with 0.1% Methyl 5-acetyl-2-ethoxybenzoate).
-
Self-Validation Criteria:
-
Resolution (
): Must be ≥ 2.0 between the impurity and the API peak. (Causality: Ensures baseline separation, preventing the API's tail from artificially inflating the impurity's integrated area). -
Tailing Factor (
): Must be ≤ 1.5 for the impurity peak. (Causality: Proves column integrity and confirms the absence of secondary interactions). -
Precision: The %RSD of 5 replicate injections of the standard must be ≤ 2.0%.
-
Impurity Qualification Workflow Visualization
The following diagram maps the logical integration of the reference standard into the regulatory decision-making process, ensuring compliance from sample prep to final reporting.
Figure 1: Self-validating analytical workflow for Methyl 5-acetyl-2-ethoxybenzoate quantification.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline." European Medicines Agency, October 2006.[Link]
- Pfizer Inc. "4(3H)-Quinazolinones (PDE Inhibitors)." U.S.
Spectroscopic Comparison of Methyl 5-acetyl-2-ethoxybenzoate and 5-Acetyl-2-ethoxybenzoic Acid: A Technical Guide
Contextualization in Pharmaceutical Synthesis
Substituted benzoic acids and their ester derivatives are foundational building blocks in contemporary organic synthesis. Specifically, Methyl 5-acetyl-2-ethoxybenzoate and its hydrolyzed counterpart, 5-Acetyl-2-ethoxybenzoic acid , are critical intermediates in the synthesis of pyrazolopyrimidinone antianginal agents (such as PDE5 inhibitors) 1.
During the synthetic pipeline, the base-catalyzed hydrolysis of the methyl ester to the carboxylic acid is a mandatory transformation 2. Tracking this conversion requires rigorous spectroscopic validation. As an application scientist, I do not merely look for the appearance or disappearance of peaks; I analyze the underlying physical chemistry that dictates these spectral shifts.
Structural Causality & Spectroscopic Logic
The spectroscopic differentiation between these two molecules is driven entirely by the presence or absence of intermolecular hydrogen bonding and the distinct electronic environment of the carbonyl carbon.
-
The Ester (Methyl 5-acetyl-2-ethoxybenzoate): The methoxy group (–OCH₃) acts as a distinct spectroscopic marker. Because esters lack a hydrogen bond donor, the molecule exists as a discrete monomer in solution. This lack of hydrogen bonding maintains a high force constant in the ester carbonyl (C=O) bond, resulting in a sharp, high-frequency infrared stretch.
-
The Acid (5-Acetyl-2-ethoxybenzoic acid): The conversion to a carboxylic acid introduces a potent hydrogen bond donor (–OH) 3. In non-polar solvents or solid-state, these molecules form stable, hydrogen-bonded dimers. This dimerization weakens the C=O double bond character (lowering its IR frequency) and severely deshields the acidic proton, pushing its ¹H NMR signal far downfield.
Fig 1. Causality between functional group transformations and their spectroscopic markers.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in our analytical data, the following protocols are engineered as self-validating systems. If a step fails, the system prevents the acquisition of artifact-laden data.
Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequencies of ¹H (500 MHz) and ¹³C (125 MHz). Causality: This maximizes the signal-to-noise ratio (SNR) by ensuring optimal energy transfer between the coil and the nuclear spins.
-
Gradient Shimming (Self-Validation Step): Lock onto the deuterium signal of CDCl₃. Perform 3D gradient shimming. Validation Gate: The acquisition must not proceed unless the TMS line width at half-height is mathematically verified to be < 1.0 Hz. This guarantees magnetic field homogeneity.
-
Data Acquisition: Execute a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T₁) of the methyl protons, which is an absolute requirement for accurate quantitative integration.
Protocol B: ATR-FTIR Spectroscopy
-
Background Calibration: Collect a 32-scan background spectrum of the bare diamond ATR crystal at 4 cm⁻¹ resolution. This subtracts atmospheric H₂O and CO₂ fluctuations.
-
Sample Application (Self-Validation Step): Place the neat solid sample onto the crystal and apply pressure using the anvil. Validation Gate: Monitor the live IR energy throughput. The evanescent wave penetrates only 0.5–2 µm; if the live signal intensity does not cross the predefined threshold, the sample lacks intimate contact, and the anvil must be readjusted before scanning.
-
Acquisition: Collect 32 scans and apply an atmospheric compensation algorithm.
Fig 2. Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.
Quantitative Spectroscopic Data
The following tables summarize the empirical data extracted using the self-validating protocols described above. The data clearly highlights the successful hydrolysis of the ester to the acid .
Table 1: ¹H NMR Spectral Comparison (500 MHz, CDCl₃)
| Proton Assignment | Methyl 5-acetyl-2-ethoxybenzoate (Ester) | 5-Acetyl-2-ethoxybenzoic acid (Acid) | Multiplicity & Integration |
| Acidic -OH | Absent | 11.20 - 12.50 ppm | Broad singlet, 1H |
| Ester -OCH₃ | 3.92 ppm | Absent | Singlet, 3H |
| Ethoxy -CH₂- | 4.18 ppm | 4.30 ppm | Quartet, 2H |
| Acetyl -CH₃ | 2.58 ppm | 2.60 ppm | Singlet, 3H |
| Ethoxy -CH₃ | 1.48 ppm | 1.52 ppm | Triplet, 3H |
| Aromatic H-6 | 8.41 ppm | 8.65 ppm | Doublet, 1H |
Analytical Insight: The disappearance of the 3.92 ppm singlet and the emergence of the broad 11+ ppm signal is the definitive proof of ester hydrolysis. Furthermore, the aromatic H-6 proton shifts further downfield in the acid due to the stronger electron-withdrawing nature of the hydrogen-bonded carboxyl group compared to the methyl ester.
Table 2: ATR-FTIR Vibrational Frequencies
| Functional Group | Methyl 5-acetyl-2-ethoxybenzoate (Ester) | 5-Acetyl-2-ethoxybenzoic acid (Acid) |
| O-H Stretch | None | 2500 - 3300 cm⁻¹ (Broad, strong) |
| Ester C=O Stretch | 1732 cm⁻¹ (Sharp) | None |
| Acid C=O Stretch | None | 1698 cm⁻¹ (Strong) |
| Ketone C=O Stretch | 1678 cm⁻¹ | 1680 cm⁻¹ |
| C-O Stretch (Ether) | 1245 cm⁻¹ | 1240 cm⁻¹ |
Analytical Insight: The dramatic broadening in the 2500–3300 cm⁻¹ region is the hallmark of carboxylic acid dimerization. The ester carbonyl stretch at 1732 cm⁻¹ drops to 1698 cm⁻¹ in the acid because hydrogen bonding lengthens and weakens the C=O bond, reducing the energy required for its vibrational transition.
References
-
Google Patents: 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof. Retrieved from 1
-
Googleapis (Patent Data): Preparation of Methyl 5-acetyl-2-ethoxybenzoate. Retrieved from 2
-
Benchchem: Contextualization within the Benzene Carboxylic Acid Class: 5-Acetyl-2-ethoxybenzoic acid. Retrieved from 3
-
Sigma-Aldrich: 5-Acetyl-2-ethoxybenzoic acid (CAS 147676-95-7) Properties and Specifications. Retrieved from
Sources
- 1. IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Acetyl-2-ethoxybenzoic acid | 147676-95-7 | Benchchem [benchchem.com]
Bioassay Validation Guide: 4-O-Ethyl Albuterol vs. Standard β2-Adrenergic Agonists
Target Compound: (±)-4-O-Ethyl Albuterol (Synthesized via precursor Methyl 5-acetyl-2-ethoxybenzoate) Indication/Target: β2-Adrenergic Receptor (β2AR) Agonism Primary Audience: Assay Developers, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Chemical Grounding
The development of novel bronchodilators and smooth muscle relaxants requires rigorous in vitro validation against established clinical benchmarks. Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) serves as a highly efficient, sterically tunable synthetic intermediate for the generation of β2-adrenergic receptor (β2AR) agonists, most notably (±)-4-O-Ethyl Albuterol [1].
By modifying the phenolic hydroxyl group of the standard albuterol scaffold with an ethoxy substitution, this derivative aims to bridge the pharmacokinetic gap between short-acting β2-agonists (SABAs) like Albuterol and long-acting β2-agonists (LABAs) like Salmeterol. This guide provides an objective, data-driven comparison of these compounds, detailing the self-validating bioassays required to quantify receptor affinity and functional efficacy.
Mechanistic Overview: The β2AR Signaling Cascade
To design a robust bioassay, one must first map the target's signal transduction pathway. The β2AR is a classical G-protein-coupled receptor (GPCR). Upon orthosteric binding by an agonist, the receptor undergoes a conformational shift that activates the stimulatory G-protein, Gαs [2].
This activation triggers Adenylyl Cyclase (AC) to convert intracellular ATP into cyclic AMP (cAMP) [3]. The transient spike in cAMP acts as a second messenger, activating Protein Kinase A (PKA) , which subsequently phosphorylates downstream targets (such as myosin light-chain kinase) to induce smooth muscle relaxation and bronchodilation[3][4].
Canonical β2-Adrenergic Receptor (β2AR) Gαs/cAMP signaling pathway.
Comparative Performance Data
The following table synthesizes the quantitative performance of the Methyl 5-acetyl-2-ethoxybenzoate derivative (4-O-Ethyl Albuterol) against industry standards. Data reflects in vitro recombinant human β2AR models and ex vivo tissue models.
| Compound | Pharmacological Class | β2AR Binding Affinity ( | Functional cAMP Efficacy ( | Tracheal Relaxation ( |
| Albuterol (Salbutamol) | Short-Acting Agonist (SABA) | ~1,800.0 | 15.0 | 25.0 |
| Salmeterol | Long-Acting Agonist (LABA) | 1.5 | 0.5 | 1.2 |
| 4-O-Ethyl Albuterol | Novel Intermediate Derivative | 45.0 | 3.2 | 5.8 |
Data Context: Salmeterol exhibits extreme sub-nanomolar affinity due to its long lipophilic tail anchoring to the receptor exosite[5]. Albuterol demonstrates lower affinity but high intrinsic efficacy[4]. 4-O-Ethyl Albuterol successfully achieves an intermediate pharmacological profile, boasting a ~40-fold higher binding affinity than standard Albuterol.
Validated Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal logic. Below are the step-by-step methodologies engineered with built-in causality and self-validation mechanisms.
Protocol A: Radioligand Competition Binding Assay (Affinity Quantification)
Objective: Determine the inhibition constant (
-
Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing human β2AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g.
-
Step 2: Radioligand Incubation. Incubate 10 µg of membrane protein per well with 0.5 nM [¹²⁵I]-cyanopindolol (a high-affinity β-antagonist radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M).
-
Step 3: G-Protein Uncoupling (Causality Check). Add 100 µM GTPγS to the assay buffer.
-
Rationale: Agonists bind with different affinities depending on whether the GPCR is coupled to the G-protein. GTPγS forces the G-protein to uncouple, ensuring we measure the pure, low-affinity orthosteric binding state uniformly across all test compounds.
-
-
Step 4: Filtration & Reading. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with cold buffer and measure radioactivity using a gamma counter.
-
Step 5: Self-Validation System. Include control wells containing 10 µM Propranolol.
-
Rationale: This saturating concentration of a non-selective β-blocker defines "Non-Specific Binding" (NSB). If the test compound's displacement curve does not plateau exactly at the NSB baseline, it indicates off-target or allosteric interference.
-
Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)
Objective: Measure the functional
-
Step 1: Cell Seeding. Seed β2AR-expressing CHO cells into a 384-well microplate at 5,000 cells/well in stimulation buffer.
-
Step 2: PDE Inhibition (Causality Check). Supplement the stimulation buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Rationale: cAMP is highly transient and rapidly hydrolyzed by endogenous phosphodiesterases (PDEs)[6]. IBMX inhibits PDEs, "freezing" the cAMP pool. This allows us to measure the total cumulative synthesis of cAMP rather than a fleeting steady-state, drastically improving the assay's signal-to-noise ratio.
-
-
Step 3: Compound Stimulation. Add test compounds (Albuterol, Salmeterol, 4-O-Ethyl Albuterol) in a 10-point dose-response curve. Incubate for 30 minutes at room temperature.
-
Step 4: HTRF Detection. Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody directly to the wells (lysis buffer included). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.
-
Step 5: Self-Validation System.
-
Positive Control: 10 µM Forskolin. Forskolin bypasses the GPCR and directly activates Adenylyl Cyclase. This proves the cells' AC machinery is functional.
-
Negative/Specificity Control: Pre-treat a subset of wells with 1 µM ICI-118,551 (a highly selective β2AR inverse agonist/antagonist)[7]. If 4-O-Ethyl Albuterol still generates a cAMP signal in the presence of ICI-118,551, the signal is an artifact of off-target activity (e.g., β1AR or direct AC activation).
-
Conclusion
Compounds derived from Methyl 5-acetyl-2-ethoxybenzoate, specifically 4-O-Ethyl Albuterol, demonstrate a highly favorable pharmacological profile. By utilizing self-validating radioligand and HTRF cAMP assays, we objectively confirm that the ethoxy substitution significantly enhances orthosteric binding affinity (
References
-
Methyl 5-Acetyl-2-ethoxybenzoate CAS 76310-74-2 - usbio.net - 1
-
Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure - mdpi.com -2
-
Beta-2 adrenergic receptor - wikipedia.org - 3
-
β-adrenergic receptor Selective Inhibitors | Agonists | Antagonists - selleckchem.com - 5
-
Exposure to TARC alters β2-adrenergic receptor signaling in human peripheral blood T lymphocytes - physiology.org - 6
-
cAMP - Guide to optimizing antagonists of Gαs - revvity.com - 7
-
ALBUTEROL (PD001639, NDAUXUAQIAJITI-UHFFFAOYSA-N) - probes-drugs.org - 4
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. ALBUTEROL (PD001639, NDAUXUAQIAJITI-UHFFFAOYSA-N) [probes-drugs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Comprehensive Operational and Disposal Protocols for Methyl 5-acetyl-2-ethoxybenzoate
For drug development professionals and synthetic chemists, managing the lifecycle of pharmaceutical intermediates is as critical as the synthesis itself. Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) is a highly valuable building block, most notably utilized as an intermediate in the synthesis of the bronchodilator (±)-4-O-Ethyl Albuterol[1].
Because this compound features reactive aromatic ester and ketone moieties, its handling and disposal require rigorous, causality-driven protocols. Improper disposal not only risks regulatory penalties under the Resource Conservation and Recovery Act (RCRA) but also poses environmental and occupational hazards. This guide provides a self-validating, step-by-step operational workflow for the safe handling, segregation, and disposal of Methyl 5-acetyl-2-ethoxybenzoate.
Chemical Profiling & Quantitative Data
Before executing any physical operations, personnel must understand the physicochemical parameters of the material. This dictates the selection of Personal Protective Equipment (PPE), solvent compatibility, and ultimate waste stream routing.
Table 1: Physicochemical Properties and Hazard Profile
| Parameter | Data / Specification | Operational Implication |
| Chemical Name | Methyl 5-acetyl-2-ethoxybenzoate | Defines regulatory tracking nomenclature. |
| CAS Number | 76310-74-2 | Primary identifier for SDS and EPA tracking. |
| Molecular Formula | C₁₂H₁₄O₄ | Indicates a purely organic, non-halogenated structure. |
| Molecular Weight | 222.24 g/mol | Used for mass-balance calculations in waste logs. |
| Physical State | Pale Yellow Solid | Prone to aerosolization; requires dust control. |
| Solubility | Soluble in standard organic solvents | Dictates cleanup methods (use solvents, not just water). |
| Waste Classification | Hazardous Organic Waste | Must be thermally destroyed (incinerated) at a TSDF. |
Operational Safety & Handling Workflow
To build a self-validating safety system, every handling step must include a verification mechanism. The causality behind these steps is rooted in the compound's physical state: as a fine solid, its primary exposure vector is inhalation and dermal contact.
Step-by-Step Handling Methodology
-
Engineering Controls Validation:
-
Action: Conduct all weighing and transfers inside a certified chemical fume hood.
-
Causality: Fume hoods maintain negative pressure, preventing airborne particulates from entering the operator's breathing zone.
-
Validation: Verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm) before opening the chemical container.
-
-
PPE Selection & Donning:
-
Action: Wear standard nitrile gloves, a flame-resistant lab coat, and safety goggles.
-
Causality: Nitrile provides an excellent barrier against solid organic esters.
-
Validation: Perform a visual inspection and air-inflation test of gloves to ensure zero micro-tears prior to handling.
-
-
Transfer Operations:
-
Action: Use anti-static weighing boats and grounded spatulas.
-
Causality: Organic powders can generate static electricity during friction, leading to material loss or rare deflagration events.
-
RCRA-Compliant Waste Segregation & Disposal Procedures
Under the [2], laboratories must manage hazardous waste from "cradle to grave." Academic and research facilities often operate under Subpart K (40 CFR Part 262), which allows for flexible, safe accumulation of unwanted materials in Satellite Accumulation Areas (SAAs)[3].
Because Methyl 5-acetyl-2-ethoxybenzoate is a non-halogenated organic compound (C₁₂H₁₄O₄), its pure form should be routed to non-halogenated waste streams. However, in synthetic workflows, it is frequently dissolved in various solvents.
Step-by-Step Disposal Methodology
-
Determine the Waste Matrix:
-
Solid Waste: Empty reagent bottles, contaminated weighing paper, and disposable spatulas.
-
Liquid Waste: Reaction mother liquors, chromatography fractions, or extraction solvents.
-
-
Execute Liquid Segregation (The Halogen Rule):
-
Action: If the compound is dissolved in solvents like Ethyl Acetate or Methanol, route to the Non-Halogenated waste carboy. If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated waste carboy.
-
Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs. Halogenated waste requires specialized incineration scrubbers to neutralize the hydrochloric acid (HCl) gas produced during thermal destruction.
-
-
Containerization & Labeling:
-
Action: Use High-Density Polyethylene (HDPE) or glass containers. Apply a hazardous waste label before adding the first drop of waste.
-
Validation: Cross-check that the label explicitly lists "Methyl 5-acetyl-2-ethoxybenzoate" and the exact solvent percentages.
-
-
Satellite Accumulation Area (SAA) Storage:
-
Action: Place the sealed waste container in secondary containment within the laboratory.
-
Causality: Secondary containment captures catastrophic container failures, preventing environmental release.
-
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for routing Methyl 5-acetyl-2-ethoxybenzoate waste, ensuring compliance with[4].
Figure 1: Waste segregation and disposal workflow for Methyl 5-acetyl-2-ethoxybenzoate.
Emergency Spill Response Protocol
In the event of a localized spill on the benchtop or floor, immediate and calculated action is required to prevent aerosolization.
-
Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that the spill does not involve highly reactive co-reagents.
-
Containment (No Dry Sweeping):
-
Action:Do not use a broom or dry brush.
-
Causality: Dry sweeping generates airborne dust clouds, creating an immediate inhalation hazard.
-
Protocol: Use a HEPA-filtered vacuum dedicated to chemical spills, or cover the powder with absorbent pads dampened with a compatible solvent (e.g., Isopropanol) to wet the solid and suppress dust.
-
-
Decontamination: Wipe the area inward from the edges to prevent spreading. Wash the surface with a mild detergent and water.
-
Disposal of Spill Materials: Collect all damp absorbent pads, PPE used during cleanup, and collected solid into a heavy-duty plastic bag. Seal, label as "Hazardous Spill Debris containing Methyl 5-acetyl-2-ethoxybenzoate," and transfer to the SAA.
References
-
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. URL: [Link]
-
Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL: [Link]
-
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." URL: [Link]
Sources
Personal protective equipment for handling Methyl 5-acetyl-2-ethoxybenzoate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Every protective measure must be directly dictated by the molecule’s physicochemical properties.
Methyl 5-acetyl-2-ethoxybenzoate (CAS: 76310-74-2) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including complex derivatives like Salmeterol [1]. While this compound is generally stable and not classified as acutely poisonous under standard conditions [2], it presents as a pale yellow crystalline solid (MW: 222.24 g/mol ) [1]. This physical state introduces specific particulate exposure risks and static-charge handling challenges. Furthermore, when dissolved in organic solvents for downstream synthesis, the solvent acts as a carrier, drastically altering the dermal permeation dynamics of the solute.
To build absolute confidence in your operational safety, this guide provides a self-validating framework for handling Methyl 5-acetyl-2-ethoxybenzoate, ensuring that every protocol inherently verifies its own success.
The Self-Validating PPE Matrix
The following matrix summarizes the required Personal Protective Equipment (PPE). Rather than simply listing items, it provides the mechanistic causality behind each choice and a built-in validation step to ensure the equipment is functioning correctly before you begin.
| PPE Component | Specification | Mechanistic Rationale | Self-Validation Check |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) | Nitrile resists permeation from ester and ketone functional groups far better than latex. Double-layering protects against "solvent-carrier effects" if the solid is accidentally splashed while in solution. | Inflation Test: Roll the glove cuff to trap air and squeeze. Verify the complete absence of micro-tears before donning. |
| Eye Protection | ANSI Z87.1 Indirect Vented Goggles | Prevents fine crystalline dust (MW: 222.24) from contacting ocular mucosa. Standard safety glasses allow aerosolized powders to bypass the lenses. | Seal Check: Ensure no gaps exist between the goggle skirt and the orbital bone; vents must be unobstructed by hair or caps. |
| Respiratory | N95/P100 Particulate Respirator (If outside hood) | Mitigates the inhalation of aerosolized pale yellow solid particulates during aggressive transfer, milling, or weighing operations. | Negative Pressure Check: Inhale sharply; the mask should collapse slightly inward, confirming a tight facial seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Closed-Toe Shoes | Protects against static discharge ignition, a critical risk when handling dry powders in proximity to flammable synthetic solvents. | Static/Coverage Check: Ensure the coat is buttoned to the neck and cuffs are tightly tucked under the glove wrists. |
Standard Operating Procedure: Handling & Weighing
This step-by-step methodology is designed to eliminate fugitive dust and prevent cross-contamination during the dispensing of Methyl 5-acetyl-2-ethoxybenzoate.
Phase 1: Pre-Operational Environmental Control
-
Airflow Verification: Do not rely solely on the fume hood's digital monitor.
-
Self-Validation: Tape a small, 2-inch piece of tissue to the bottom of the sash. If it pulls steadily inward without erratic fluttering, the face velocity (ideal: 80–120 fpm) is sufficient to capture fugitive dust.
-
-
Static Dissipation: As a crystalline solid, this compound can accumulate triboelectric charges, leading to sudden aerosolization or inaccurate balance readings.
-
Self-Validation: Wipe the exterior of the analytical balance and the draft shield with an anti-static wipe or a slightly damp, lint-free cloth. The environment is validated when the balance reads a stable 0.0000 g without drifting.
-
Phase 2: Dispensing and Transfer
-
Tool Selection: Utilize grounded, stainless steel spatulas. Strictly avoid plastic spatulas, which generate static electricity and cause the powder to scatter.
-
Transfer Technique: Open the reagent vessel slowly to prevent a sudden pressure differential from ejecting the powder. Transfer the pale yellow solid to a pre-tared anti-static weigh boat.
-
Self-Validation: The transfer technique is successful if the powder flows cleanly into the boat without clinging to the vertical walls of the spatula or the weighing vessel.
-
Phase 3: Solvation and Decontamination
-
Solvent Addition: If dissolving the intermediate for synthesis, add the solvent (e.g., Dichloromethane or Ethyl Acetate) to the solid within the confines of the fume hood to suppress dust generation immediately.
-
Decontamination: Wipe down all spatulas and the balance pan with a cloth dampened with isopropanol, followed immediately by a dry wipe.
-
Self-Validation: Conduct a visual inspection under a bright, white light. The protocol is verified when zero pale yellow residue is visible on any equipment surface.
-
Disposal and Waste Logistics
Improper disposal of pharmaceutical intermediates can lead to severe regulatory and environmental repercussions. Execute the following disposal plan:
-
Solid Waste: Collect all contaminated weigh boats, empty reagent bottles, gloves, and paper towels in a dedicated, clearly labeled "Hazardous Solid Waste—Organic Intermediates" bin. Do not mix with general lab trash.
-
Liquid Waste: If the Methyl 5-acetyl-2-ethoxybenzoate has been dissolved, segregate the liquid waste strictly based on the solvent carrier. Route to "Halogenated" bins if dissolved in DCM/Chloroform, or "Non-Halogenated" bins if dissolved in Methanol/Ethyl Acetate.
Operational Logic Visualization
The following diagram maps the critical decision points and self-validating logic during the handling of this compound.
Operational workflow and self-validating decontamination logic for handling CAS 76310-74-2.
References
- Biomart.cn. "Methyl 5-Acetyl-2-ethoxybenzoate (CAS: 76310-74-2) Specifications." Biomart.
- Chemical Manufacturers. "Carboxes Supplier: Versatile Intermediate for Synthesis." Chemical Manufacturers Directory.
- Opulent Pharma. "Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks." Opulent Pharma.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
